Celivarone
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
antiarrhythmic agent; structure in first source
Properties
IUPAC Name |
propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCENNVQCOZQSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960620 | |
| Record name | Celivarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401925-43-7 | |
| Record name | Celivarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401925-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Celivarone [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401925437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celivarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Celivarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |
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| Record name | 401925-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CELIVARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45001587E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Celivarone's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally analogous to amiodarone, that was investigated as a potential antiarrhythmic agent. Its mechanism of action is characterized by a multi-ion channel blocking effect, positioning it as a compound with Class I, II, III, and IV antiarrhythmic properties. This guide provides a comprehensive technical overview of this compound's effects on key cardiac ion channels, summarizing quantitative data, detailing experimental methodologies, and visualizing its complex interactions. While clinical trials did not demonstrate sufficient efficacy for the maintenance of sinus rhythm in patients with atrial fibrillation/flutter, the electrophysiological profile of this compound offers valuable insights for the development of future antiarrhythmic therapies.
Introduction
Cardiac arrhythmias are a major cause of morbidity and mortality worldwide, arising from abnormalities in the heart's electrical activity. The generation and propagation of the cardiac action potential are governed by the orchestrated opening and closing of various ion channels. Antiarrhythmic drugs are classified based on their primary mechanism of action on these channels. This compound emerged as a promising compound due to its broad-spectrum activity on multiple cardiac ion channels, theoretically offering a comprehensive approach to arrhythmia suppression while avoiding the iodine-related side effects associated with its structural relative, amiodarone. This document synthesizes the available preclinical data on this compound's interaction with cardiac ion channels.
Quantitative Effects of this compound on Cardiac Ion Channels
Electrophysiological studies, primarily utilizing the patch-clamp technique on isolated cardiomyocytes and transfected cell lines, have quantified the inhibitory effects of this compound on several key cardiac currents. The half-maximal inhibitory concentrations (IC50) are summarized in the table below for comparative analysis.
| Ion Current | Channel Subtype(s) | IC50 (µM) | Cell Type | Reference |
| IKr | hERG | ~10 | Guinea Pig Cardiomyocytes, Transfected CHO Cells | [1] |
| IKs | KCNQ1/KCNE1 | ~30 | Guinea Pig Cardiomyocytes, Transfected CHO Cells | [1] |
| ICa,L | Cav1.2 | ~5 | Guinea Pig Cardiomyocytes | [1] |
| IK(ACh) | Kir3.1/3.4 | 0.09 | Guinea Pig Cardiomyocytes | [1] |
| IKv1.5 | Kv1.5 | 2.7 | Transfected CHO Cells | [1] |
| INa | Nav1.5 | Not Reported | Guinea Pig Papillary Muscle | |
| IK1 | Kir2.x | Not Reported | - |
Note: A specific IC50 value for the fast sodium current (INa) has not been reported. However, studies have shown that this compound reduces the maximum upstroke velocity (dV/dtmax) of the cardiac action potential in a frequency-dependent manner, which is a hallmark of Class I antiarrhythmic drugs that block sodium channels. Similarly, no quantitative data on the effect of this compound on the inward rectifier potassium current (IK1) is available.
Detailed Experimental Methodologies
The quantitative data presented above were primarily derived from studies employing the whole-cell patch-clamp technique. The following sections provide a generalized overview of the experimental protocols utilized in such investigations.
Cellular Preparations
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Isolation of Guinea Pig Ventricular Myocytes: Single ventricular myocytes were enzymatically isolated from guinea pig hearts. This typically involves retrograde perfusion of the heart via the aorta on a Langendorff apparatus with a collagenase-containing solution to digest the extracellular matrix. The digested ventricular tissue is then gently agitated to release individual, calcium-tolerant, rod-shaped myocytes.
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Transfected Chinese Hamster Ovary (CHO) Cells: For studying the effects on specific ion channel subtypes in isolation, CHO cells were stably transfected with the genes encoding the desired channel subunits (e.g., hKv1.5). These cells provide a simplified system to study drug-channel interactions without the interference of other native cardiac currents.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique was used to record ionic currents from isolated single cells.
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Pipettes and Solutions: Borosilicate glass micropipettes with a resistance of 2-5 MΩ were filled with an internal solution mimicking the intracellular ionic composition. The external bathing solution was a physiological saline solution (e.g., Tyrode's solution) designed to maintain cell viability and allow for the isolation of specific ionic currents through the use of specific ion channel blockers.
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Voltage-Clamp Protocols: To isolate and measure specific currents, specific voltage-clamp protocols were applied. These protocols involve holding the cell membrane at a specific potential and then applying a series of voltage steps to activate and inactivate the channels of interest.
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For IKr (hERG): A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic large tail current.
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For IKs: Long depolarizing pulses are required to elicit the slowly activating current.
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For ICa,L: A depolarizing step from a negative holding potential is used to evoke the inward calcium current.
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For IK(ACh): This current was activated by the inclusion of a muscarinic agonist, such as carbachol, in the external solution.
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For IKv1.5: Depolarizing voltage steps from a holding potential that inactivates sodium channels are used to elicit this outward potassium current.
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Data Acquisition and Analysis: Currents were recorded using a patch-clamp amplifier, filtered, and digitized for analysis. Dose-response curves were constructed by applying increasing concentrations of this compound and measuring the percentage of current inhibition at each concentration. The IC50 values were then calculated by fitting the data to the Hill equation.
Signaling Pathways and Multi-Channel Blockade
This compound's antiarrhythmic potential stems from its multifaceted interaction with the cardiac electrical signaling system. Its actions can be categorized based on the Vaughan Williams classification of antiarrhythmic drugs.
Overview of this compound's Multi-Channel Effects
References
Early Preclinical Studies of Celivarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally related to amiodarone, that was investigated for its potential as an antiarrhythmic agent. Early preclinical studies demonstrated its multifaceted mechanism of action, involving the blockade of multiple cardiac ion channels, categorizing it as a Class I, II, III, and IV antiarrhythmic agent. This technical guide provides a comprehensive overview of the core preclinical findings, detailing its effects in various in vitro and in vivo models of atrial and ventricular arrhythmias. While specific quantitative data such as IC50 values for individual ion channels and detailed toxicology reports are not extensively available in the public domain, this guide synthesizes the accessible information to provide a thorough understanding of this compound's preclinical profile.
Mechanism of Action
This compound exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels and receptors. This multi-target approach contributes to its broad-spectrum antiarrhythmic potential.[1]
Ion Channel Blockade
Preclinical studies have indicated that this compound blocks a range of cardiac ion channels in a dose-dependent manner, including:
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Sodium (Na+) Channels (Class I effect): Inhibition of fast sodium channels reduces the maximum rate of depolarization of the cardiac action potential.
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L-type Calcium (Ca2+) Channels (Class IV effect): Blockade of L-type calcium channels leads to a reduction in the plateau phase of the action potential and has negative chronotropic and inotropic effects.
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Potassium (K+) Channels (Class III effect): this compound blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh) and the ultrarapid delayed rectifier potassium current (IKur or IKv1.5). This blockade prolongs the action potential duration and the effective refractory period.[1]
Adrenergic Receptor Blockade
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β1-Adrenergic Receptors (Class II effect): this compound exhibits inhibitory effects on β1-adrenergic receptors, which contributes to its anti-sympathetic activity, reducing heart rate and contractility.[1]
The following diagram illustrates the primary molecular targets of this compound within a cardiomyocyte.
Preclinical Efficacy in Arrhythmia Models
This compound demonstrated efficacy in various preclinical models of both atrial and ventricular arrhythmias.
In Vivo Animal Models
| Animal Model | Arrhythmia Induction Method | This compound Administration | Key Findings | Citation(s) |
| Anesthetized Dogs | Vagally induced atrial fibrillation (AF) | 3 and 10 mg/kg IV | Terminated AF in all 7 dogs and prevented re-induction in 4 out of 7. Dose-dependently lengthened the effective refractory period of the right atrium. | [1] |
| Anesthetized Rats | Reperfusion-induced arrhythmias | 0.1 to 10 mg/kg IV and 3 to 90 mg/kg PO | Prevented reperfusion-induced arrhythmias in a dose-dependent manner. | [1] |
| Conscious Rats | Permanent left coronary artery ligature | 30 to 90 mg/kg PO | Reduced early (0-24 hours) mortality. |
In Vitro Models
| Model | Arrhythmia Induction Method | This compound Concentration | Key Findings | Citation(s) |
| Isolated Guinea Pig Hearts | Low-K+ medium-induced AF | 0.1 to 1 µM | Prevented AF in a concentration-dependent manner. |
Experimental Protocols
While detailed, step-by-step protocols for this compound's preclinical studies are not publicly available, this section outlines the general methodologies for the key experiments cited.
Vagally-Induced Atrial Fibrillation in Anesthetized Dogs
Objective: To assess the efficacy of this compound in terminating and preventing vagally-mediated atrial fibrillation.
General Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized, and ventilation is mechanically controlled. Catheters are inserted for drug administration and hemodynamic monitoring.
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Electrophysiological Recordings: Multipolar electrode catheters are positioned in the right atrium to record atrial electrograms and for pacing.
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Vagal Stimulation: The cervical vagal nerves are isolated and stimulated electrically to induce atrial fibrillation.
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AF Induction: Sustained AF is induced by a combination of vagal stimulation and rapid atrial pacing.
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Drug Administration: Once stable AF is established, this compound is administered intravenously.
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Data Analysis: The primary endpoints are the time to conversion of AF to sinus rhythm and the ability to re-induce AF after drug administration. Atrial effective refractory periods are also measured.
The following diagram illustrates the general workflow for this experimental model.
Low-Potassium Induced Atrial Fibrillation in Isolated Guinea Pig Hearts
Objective: To evaluate the effect of this compound on AF induced by hypokalemia in an isolated heart model.
General Protocol:
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Heart Isolation: Guinea pig hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
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Perfusion: Hearts are perfused with a Krebs-Henseleit solution containing a low concentration of potassium (K+) to induce spontaneous or easily inducible AF.
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Drug Perfusion: this compound is added to the perfusate at various concentrations.
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Electrogram Recording: Atrial electrograms are recorded to monitor for the presence and duration of AF.
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Data Analysis: The incidence and duration of AF in the presence of different concentrations of this compound are compared to a control group.
Reperfusion-Induced Arrhythmias in Anesthetized Rats
Objective: To determine the protective effect of this compound against arrhythmias occurring upon reperfusion after a period of myocardial ischemia.
General Protocol:
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Animal Preparation: Rats are anesthetized, and the chest is opened to expose the heart.
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Ischemia Induction: A ligature is placed around the left anterior descending (LAD) coronary artery to induce regional ischemia.
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Drug Administration: this compound is administered either intravenously or orally prior to or during ischemia.
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Reperfusion: After a defined period of ischemia, the ligature is released to allow reperfusion of the myocardium.
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ECG Monitoring: A continuous electrocardiogram (ECG) is recorded to detect the incidence and duration of ventricular arrhythmias (ventricular tachycardia and fibrillation).
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Data Analysis: The severity of arrhythmias and mortality rates are compared between this compound-treated and control groups.
Signaling Pathways
This compound's inhibition of β1-adrenergic receptors interferes with the canonical G-protein coupled receptor (GPCR) signaling cascade. The diagram below depicts the general β1-adrenergic signaling pathway in a cardiomyocyte and the point of inhibition by this compound.
Preclinical Safety and Toxicology
Conclusion
Early preclinical studies of this compound demonstrated its potential as a broad-spectrum antiarrhythmic agent with a multi-channel blocking mechanism of action. Efficacy was observed in various in vivo and in vitro models of both atrial and ventricular arrhythmias. However, a comprehensive evaluation of its preclinical profile is limited by the lack of publicly available detailed experimental protocols, quantitative data on ion channel inhibition, and specific toxicology and safety pharmacology findings. This guide provides a synthesis of the available information to serve as a foundational resource for researchers and professionals in the field of drug development.
References
In Vitro Electrophysiological Profile of Celivarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally related to amiodarone, that has been investigated for its antiarrhythmic properties. Its mechanism of action is characterized by a multi-channel blocking effect, positioning it as a compound with potential Class I, II, III, and IV antiarrhythmic activities. This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and the workflows used to elucidate them.
Core Electrophysiological Effects
This compound exerts its antiarrhythmic effects by modulating a range of cardiac ion channels. In vitro studies have demonstrated its ability to block several key potassium, calcium, and sodium currents involved in the cardiac action potential.
Data Presentation: Ion Channel Blockade
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, as determined by in vitro patch-clamp studies.
| Ion Current | Channel Subtype | IC50 | Cell Type | Reference |
| Potassium Currents | ||||
| Rapid Delayed Rectifier K+ Current | IKr (hERG) | ~10 µM | Transfected CHO cells | |
| Slow Delayed Rectifier K+ Current | IKs | ~30 µM | Transfected CHO cells | |
| Acetylcholine-activated K+ Current | IK(ACh) | 0.09 µM | Isolated guinea pig cardiomyocytes | |
| Ultra-rapid Delayed Rectifier K+ Current | IKv1.5 | 2.7 µM | Transfected CHO cells | |
| Calcium Current | ||||
| L-type Ca2+ Current | ICaL | ~5 µM | Isolated guinea pig cardiomyocytes | |
| Sodium Current | ||||
| Sodium Current | INa | Not explicitly quantified, but Class I effects observed. | Guinea pig papillary muscle |
Effects on Action Potential Parameters
In vitro studies on guinea pig papillary muscle have shown that this compound reduces the maximum upstroke velocity (dV/dtmax) of the action potential in a frequency-dependent manner. This effect is characteristic of a Class I antiarrhythmic drug. Notably, at the concentrations tested, this compound did not significantly alter the resting membrane potential, action potential amplitude, or action potential duration in this model.
Experimental Protocols
The following sections detail the methodologies typically employed in the in vitro electrophysiological evaluation of compounds like this compound.
Whole-Cell Patch-Clamp Technique
The quantitative data on ion channel blockade by this compound were primarily obtained using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane.
General Protocol:
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Cell Preparation: Studies on specific ion channels often utilize mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, that are stably transfected to express a single type of human cardiac ion channel (e.g., hERG for IKr, KCNQ1/KCNE1 for IKs, hNav1.5 for INa, hCav1.2 for ICaL). For studying native channels, cardiomyocytes are acutely isolated from animal hearts (e.g., guinea pig ventricles) through enzymatic digestion.
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Electrode and Solution Preparation: Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an internal solution that mimics the intracellular ionic composition. The external (bath) solution is formulated to resemble the extracellular environment. Specific ion channel blockers or agonists may be included to isolate the current of interest.
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Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal." A subsequent pulse of suction ruptures the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior and control of the membrane potential.
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Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to the cell to elicit and measure the ionic current of interest. These protocols are designed to activate, inactivate, and de-activate the channels in a controlled manner.
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Data Acquisition and Analysis: The resulting ionic currents are recorded, amplified, and digitized. Dose-response curves are constructed by applying increasing concentrations of the test compound (this compound) and measuring the corresponding inhibition of the target current. The IC50 value is then calculated from these curves.
Action Potential Recording in Papillary Muscle
The effects of this compound on action potential parameters were assessed in isolated cardiac tissue preparations.
General Protocol:
-
Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts (e.g., guinea pigs). The preparation is mounted in an organ bath and superfused with an oxygenated physiological salt solution at a constant temperature.
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Microelectrode Impalement: Sharp glass microelectrodes filled with a high-concentration KCl solution are used to impale individual cardiac muscle cells to record the transmembrane potential.
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Stimulation: The muscle is stimulated at a defined frequency using external electrodes to elicit action potentials. To investigate frequency-dependent effects, the stimulation rate is varied.
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Data Acquisition and Analysis: The recorded action potentials are amplified and digitized. Various parameters are measured, including resting membrane potential, action potential amplitude, duration at different levels of repolarization (e.g., APD50, APD90), and the maximum rate of depolarization (dV/dtmax).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the multi-channel blocking effect of this compound on the cardiac action potential and a typical experimental workflow for its in vitro electrophysiological characterization.
Caption: Multi-channel blockade by this compound on cardiac ion channels.
Caption: Workflow for in vitro electrophysiological characterization.
Conclusion
This compound demonstrates a complex in vitro electrophysiological profile, characterized by its ability to block multiple cardiac ion channels. This multi-channel antagonism translates to effects on the cardiac action potential, most notably a frequency-dependent reduction in the upstroke velocity. The data presented in this guide, derived from established in vitro methodologies, provide a foundational understanding of this compound's mechanism of action for researchers and professionals in the field of cardiac electrophysiology and drug development. Further investigation would be required to fully elucidate the concentration-dependent effects on action potential duration and to precisely quantify its potency on the cardiac sodium channel.
Celivarone's Interaction with Adrenergic Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celivarone (SSR69071) is a non-iodinated benzofuran derivative, structurally related to amiodarone, investigated for its antiarrhythmic properties. Its mechanism of action is multifactorial, involving the blockade of several ion channels. Additionally, this compound is known to exhibit inhibitory effects on β1-adrenergic receptors in a dose-dependent manner[1]. This technical guide provides an overview of this compound's known interactions with adrenergic receptors, outlines standard experimental protocols for assessing such interactions, and visualizes the relevant signaling pathways and experimental workflows. Despite extensive review of publicly available literature, specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound at various adrenergic receptor subtypes remains largely undisclosed. This document, therefore, presents a framework for understanding and investigating the adrenergic pharmacology of this compound, highlighting the need for further public research in this area.
Introduction to this compound and Adrenergic Receptors
This compound was developed as a potential antiarrhythmic agent with a multi-target profile, aiming for efficacy with a reduced side-effect profile compared to existing therapies like amiodarone[1]. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of cardiovascular function. They are classified into α and β subtypes, with β1-adrenergic receptors being predominantly expressed in the heart, where they modulate heart rate and contractility. The interaction of antiarrhythmic drugs with these receptors can significantly contribute to their therapeutic effects and potential side effects. This compound's known inhibition of β1 receptors suggests a Class II antiarrhythmic activity, in addition to its other channel-blocking properties[1].
Quantitative Binding Affinity of this compound for Adrenergic Receptors
A comprehensive search of scientific literature and databases did not yield specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound's interaction with adrenergic receptors. The following table is presented as a template to be populated as such data becomes publicly available.
| Receptor Subtype | Ligand | Assay Type | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| α₁-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |
| α₂-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |
| β₁-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |
| β₂-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |
| β₃-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |
Table 1: this compound Adrenergic Receptor Binding Affinity. This table is intended to summarize the binding affinities of this compound for various adrenergic receptor subtypes. Currently, this specific quantitative data is not publicly available.
Experimental Protocols for Determining Adrenergic Receptor Binding Affinity
The following sections describe generalized yet detailed methodologies for key experiments used to characterize the binding of a compound like this compound to adrenergic receptors.
Radioligand Displacement Assay
This is a standard in vitro method to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific adrenergic receptor subtype.
Materials:
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Cell membranes prepared from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., CHO-β₁AR).
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Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) for β-adrenergic receptors).
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Unlabeled competitor (this compound).
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Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Scintillation vials and scintillation fluid.
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Liquid scintillation counter.
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Glass fiber filters.
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Filtration apparatus.
Procedure:
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Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized, and subjected to differential centrifugation to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
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Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled competitor (this compound).
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Incubation: The reaction is initiated by adding the cell membrane preparation to the assay tubes. The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
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Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
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Washing: The filters are washed rapidly with ice-cold binding buffer to remove any non-specifically trapped radioligand.
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Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Figure 1. Workflow for a radioligand displacement binding assay.
Adrenergic Receptor Signaling Pathways
This compound's primary known adrenergic effect is on β1-adrenergic receptors. The signaling pathway for this receptor is depicted below.
Figure 2. Simplified β1-adrenergic receptor signaling pathway.
Conclusion
This compound possesses a complex pharmacological profile that includes the inhibition of β1-adrenergic receptors. While this activity is acknowledged in the scientific literature, the specific quantitative details of its binding affinity across the spectrum of adrenergic receptors are not publicly available. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in further characterizing the adrenergic pharmacology of this compound. Future research disclosing the binding kinetics and functional consequences of this compound's interaction with adrenergic receptors will be crucial for a complete understanding of its therapeutic potential and safety profile.
References
Celivarone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Celivarone is an investigational drug that has undergone clinical trials but has not been approved for therapeutic use. The information presented in this document is based on publicly available data from preclinical and clinical studies. Detailed quantitative pharmacokinetic parameters and comprehensive experimental protocols are not widely available, likely due to the discontinuation of the drug's development.
Introduction
This compound is a non-iodinated benzofuran derivative, structurally analogous to the potent antiarrhythmic agent amiodarone.[1] Developed as a potential alternative to amiodarone with a more favorable safety profile, particularly concerning thyroid toxicity, this compound was investigated for the management of both atrial and ventricular arrhythmias.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action and data from key clinical trials.
Pharmacodynamics
Mechanism of Action
This compound exhibits a multifactorial mechanism of action, classifying it as a multi-channel blocking antiarrhythmic agent with properties spanning all four Vaughan-Williams classes.[1] Its primary pharmacodynamic effect is the modulation of cardiac ion channel activity, leading to alterations in the cardiac action potential.
The principal mechanisms of action include:
-
Sodium (Na+) Channel Blockade (Class I activity): this compound blocks fast sodium channels, which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization and slows conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Beta-Adrenergic Receptor Inhibition (Class II activity): this compound is an inhibitor of β1-adrenergic receptors.[1] This sympatholytic activity reduces the effects of catecholamines on the heart, leading to a decrease in heart rate and myocardial contractility.
-
Potassium (K+) Channel Blockade (Class III activity): this compound blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh) and the ultrarapid delayed rectifier potassium current (IKv1.5).[1] This blockade prolongs the duration of the cardiac action potential and the effective refractory period, which are key mechanisms for terminating and preventing re-entrant arrhythmias.
-
L-type Calcium (Ca2+) Channel Blockade (Class IV activity): this compound also blocks L-type calcium channels, which are involved in the plateau phase of the cardiac action potential and are the primary carriers of depolarizing current in the sinoatrial and atrioventricular nodes. This action can slow the sinus rate and atrioventricular nodal conduction.
Signaling Pathway of this compound's Multi-Channel Blockade
Caption: this compound's multi-channel blockade mechanism of action.
Pharmacokinetics
Detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans are not publicly available. DrugBank lists most pharmacokinetic parameters as "Not Available". The following is a qualitative summary based on the nature of the compound and information from clinical trial overviews.
Absorption: As this compound was administered orally in clinical trials, it is expected to be absorbed from the gastrointestinal tract.
Distribution: Specific data on plasma protein binding and volume of distribution are not available.
Metabolism: The metabolic pathways of this compound have not been detailed in the available literature.
Excretion: The routes and extent of this compound and its potential metabolites' excretion are unknown.
Clinical Trials and Efficacy
Several key clinical trials were conducted to evaluate the efficacy and safety of this compound for the treatment of atrial and ventricular arrhythmias. However, these trials generally failed to demonstrate a significant therapeutic benefit over placebo.
Key Clinical Trials
| Trial Name | NCT Identifier | Condition | Key Findings |
| MAIA | NCT00233441 | Atrial Fibrillation/Flutter (Maintenance of Sinus Rhythm) | No significant difference in time to AF/AFL relapse compared to placebo. At lower doses (50 mg and 100 mg), there was a reduction in symptomatic recurrences. |
| CORYFEE | NCT00232310 | Atrial Fibrillation/Flutter (Conversion to Sinus Rhythm) | No significant difference in the rate of spontaneous conversion to sinus rhythm compared to placebo. |
| ALPHEE | NCT00993382 | Ventricular Tachycardia/Fibrillation (Prevention of ICD interventions or death) | This compound was not effective in preventing ICD interventions or sudden death compared to placebo. |
Experimental Protocols (High-Level Overview)
Detailed protocols for the following clinical trials are not fully public. The information below is a high-level summary derived from published abstracts and trial registry information.
MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation/Flutter):
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a recent history of atrial fibrillation or atrial flutter who were in sinus rhythm at the time of randomization.
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (50 mg, 100 mg, 200 mg, or 300 mg), amiodarone (as a calibrator), or placebo.
-
Primary Endpoint: Time to first recurrence of atrial fibrillation or atrial flutter.
CORYFEE (Conversion of Atrial Fibrillation/Flutter):
-
Design: Randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with ongoing atrial fibrillation or atrial flutter.
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (300 mg or 600 mg) or placebo.
-
Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.
ALPHEE (Prevention of ICD Interventions or Death in Patients with an Implantable Cardioverter-Defibrillator):
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with an implantable cardioverter-defibrillator (ICD) for primary or secondary prevention of sudden cardiac death.
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (50 mg, 100 mg, or 300 mg), amiodarone (as a calibrator), or placebo.
-
Primary Endpoint: Time to first appropriate ICD intervention (shock or anti-tachycardia pacing) for ventricular tachycardia or ventricular fibrillation, or all-cause mortality.
Clinical Trial Workflow
Caption: General workflow of the this compound clinical trials.
Safety and Tolerability
Across the clinical trials, this compound was generally reported to have an acceptable safety profile, with fewer adverse events observed compared to amiodarone in some studies.
Conclusion
This compound is a multi-channel blocking antiarrhythmic agent that demonstrated a plausible mechanism of action for the treatment of cardiac arrhythmias in preclinical studies. However, pivotal clinical trials in patients with atrial and ventricular arrhythmias failed to establish its efficacy. While the safety profile appeared favorable compared to existing agents like amiodarone, the lack of demonstrated clinical benefit led to the discontinuation of its development. The absence of detailed, publicly available pharmacokinetic and preclinical data limits a more in-depth analysis. This guide summarizes the current state of knowledge on this compound for the scientific community.
References
Celivarone Metabolism and Potential for Drug-Drug Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celivarone is an investigational antiarrhythmic agent that shares structural similarities with amiodarone and dronedarone. While specific metabolic data for this compound is limited in publicly available literature, its chemical structure as a non-iodinated benzofuran derivative suggests that its metabolic pathways and potential for drug-drug interactions may parallel those of its analogs. This guide synthesizes the known metabolic profiles of amiodarone and dronedarone to infer the likely metabolic fate of this compound and discusses the potential for clinically significant drug-drug interactions. Furthermore, it outlines standard experimental protocols for the in vitro characterization of a compound's metabolic profile and drug interaction potential, providing a framework for future studies on this compound.
Introduction
This compound (propan-2-yl 2-butyl-3-{4-[3-(dibutylamino)propyl]benzoyl}-1-benzofuran-5-carboxylate) is a benzofuran derivative developed for the management of cardiac arrhythmias.[1] Structurally, it is closely related to amiodarone and dronedarone, two established antiarrhythmic drugs. A key distinguishing feature of this compound is the absence of iodine moieties, which is intended to reduce the risk of thyroid-related adverse effects commonly associated with amiodarone.[2] Despite its investigation in clinical trials, detailed information regarding the metabolism and drug-drug interaction profile of this compound remains scarce.[3][4] Understanding these properties is critical for predicting its efficacy, safety, and potential for interactions with co-administered medications.
This technical guide aims to:
-
Infer the principal metabolic pathways of this compound based on the well-characterized metabolism of its structural analogs, amiodarone and dronedarone.
-
Identify the potential cytochrome P450 (CYP) enzymes and other enzyme systems likely involved in this compound's biotransformation.
-
Discuss the potential for this compound to be a substrate, inhibitor, or inducer of key drug-metabolizing enzymes and transporters, thereby predicting potential drug-drug interactions.
-
Provide detailed experimental protocols for the in vitro investigation of this compound's metabolism and drug interaction potential.
Inferred Metabolic Pathways of this compound
Due to the limited direct data on this compound metabolism, the following pathways are inferred from the known metabolic routes of the structurally similar drugs, dronedarone and amiodarone.[5] Both amiodarone and dronedarone undergo extensive hepatic metabolism primarily mediated by the cytochrome P450 system.
Primary Metabolic Reactions
Based on the structure of this compound, the following metabolic reactions are plausible:
-
N-dealkylation: The dibutylamino moiety of this compound is a likely site for N-dealkylation, specifically N-debutylation, a major metabolic pathway for dronedarone. This reaction is predominantly catalyzed by CYP3A4 .
-
Oxidative deamination: Subsequent to or in parallel with N-dealkylation, the propyl chain connecting the benzoyl and amino groups may undergo oxidative deamination, catalyzed by monoamine oxidases (MAOs), to form a propanoic acid metabolite. This is a known pathway for dronedarone.
-
Hydroxylation: The butyl group at the 2-position of the benzofuran ring and the dibutylamino moiety are potential sites for hydroxylation. For dronedarone, hydroxylation of the butyl-benzofuran moiety is catalyzed by CYP2D6 .
-
Ester hydrolysis: The isopropyl ester at the 5-position of the benzofuran ring is susceptible to hydrolysis by esterases, leading to the formation of a carboxylic acid metabolite.
Secondary Metabolic Reactions
Primary metabolites can undergo further biotransformation through conjugation reactions:
-
Glucuronidation: Hydroxylated metabolites and the carboxylic acid metabolite formed from ester hydrolysis can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
The following diagram illustrates the inferred primary metabolic pathways of this compound.
Potential for Drug-Drug Interactions
The potential for drug-drug interactions (DDIs) is a critical aspect of drug development. Based on the behavior of its analogs, this compound may interact with other drugs as a substrate, inhibitor, or inducer of metabolic enzymes and transporters.
This compound as a Victim of DDIs
-
CYP3A4 Inhibitors: As this compound is likely metabolized by CYP3A4, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) could significantly increase its plasma concentrations, potentially leading to an increased risk of adverse effects.
-
CYP3A4 Inducers: Conversely, co-administration with potent CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could decrease this compound's plasma concentrations, potentially reducing its efficacy.
-
P-glycoprotein (P-gp) Inhibitors: If this compound is a substrate of the efflux transporter P-gp, its absorption and distribution could be affected by P-gp inhibitors (e.g., verapamil, quinidine), leading to increased plasma concentrations.
This compound as a Perpetrator of DDIs
-
Inhibition of CYP Enzymes: Amiodarone and its metabolites are known to inhibit several CYP enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. Dronedarone is a moderate inhibitor of CYP3A4 and a potent inhibitor of CYP2D6. It is plausible that this compound could also exhibit inhibitory effects on these enzymes, leading to increased concentrations of co-administered drugs that are substrates of these CYPs.
-
Inhibition of P-glycoprotein: Dronedarone is known to inhibit P-gp. If this compound shares this property, it could increase the plasma concentrations of co-administered P-gp substrates, such as digoxin.
The following table summarizes the potential drug interactions based on the inferred metabolic and transporter profile of this compound.
| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Consequence for this compound | Potential Clinical Consequence for Co-administered Drug |
| Potent CYP3A4 Inhibitors | Inhibition of this compound metabolism | Increased plasma concentration and risk of toxicity | - |
| Potent CYP3A4 Inducers | Induction of this compound metabolism | Decreased plasma concentration and potential loss of efficacy | - |
| P-gp Inhibitors | Inhibition of this compound efflux | Increased plasma concentration | - |
| CYP2D6 Substrates | Inhibition of substrate metabolism by this compound | - | Increased plasma concentration and risk of toxicity |
| CYP3A4 Substrates | Inhibition of substrate metabolism by this compound | - | Increased plasma concentration and risk of toxicity |
| P-gp Substrates | Inhibition of substrate efflux by this compound | - | Increased plasma concentration and risk of toxicity |
Experimental Protocols for In Vitro Metabolism and DDI Studies
To definitively characterize the metabolic profile and DDI potential of this compound, a series of in vitro experiments are necessary. The following protocols are standard in the pharmaceutical industry for this purpose.
Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in liver microsomes and hepatocytes.
Methodology:
-
Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with human liver microsomes or cryopreserved human hepatocytes in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Reaction Phenotyping
Objective: To identify the specific CYP enzymes responsible for this compound metabolism.
Methodology:
-
Recombinant CYPs: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Chemical Inhibition: Incubate this compound with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.
-
Analysis: Measure the rate of this compound depletion or metabolite formation by LC-MS/MS.
-
Data Analysis: Compare the metabolism in the presence and absence of inhibitors or by individual recombinant enzymes to determine the contribution of each CYP isoform.
CYP Inhibition Assay
Objective: To determine the potential of this compound to inhibit major CYP enzymes.
Methodology:
-
Incubation: Incubate a probe substrate for a specific CYP isoform with human liver microsomes in the presence of varying concentrations of this compound.
-
Analysis: Measure the formation of the probe substrate's metabolite.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
Transporter Interaction Assays
Objective: To determine if this compound is a substrate or inhibitor of key drug transporters like P-gp.
Methodology:
-
Substrate Assessment: Use a cell line overexpressing the transporter of interest (e.g., Caco-2 for P-gp). Measure the bidirectional transport of this compound across the cell monolayer. A significantly higher basal-to-apical than apical-to-basal transport indicates that it is a substrate.
-
Inhibition Assessment: Measure the transport of a known probe substrate for the transporter in the presence and absence of this compound. A decrease in the probe substrate's transport indicates inhibition by this compound.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound, with amiodarone as calibrator, in patients with an implantable cardioverter-defibrillator for prevention of implantable cardioverter-defibrillator interventions or death: the ALPHEE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Rise and Fall of Celivarone: A Technical Deep Dive into its Discovery and Development
For Immediate Release
Paris, France – November 27, 2025 – Celivarone (SSR149744C), a once-promising antiarrhythmic agent, represents a significant case study in the challenges of drug development. Developed by Sanofi-Aventis, this non-iodinated benzofuran derivative was designed to offer the broad-spectrum antiarrhythmic benefits of amiodarone without its associated thyroid and organ toxicities. Despite a strong preclinical rationale and a comprehensive clinical trial program, this compound ultimately failed to demonstrate sufficient efficacy, leading to the discontinuation of its development for major cardiac arrhythmias. This in-depth technical guide explores the discovery, mechanism of action, and extensive clinical evaluation of this compound, providing valuable insights for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development: The Quest for a Safer Amiodarone
The development of this compound was rooted in the need for a safer alternative to amiodarone, a highly effective but toxicity-plagued antiarrhythmic drug.[1][2] Amiodarone's adverse effects are largely attributed to its iodine moieties.[1] This led to the rational design of non-iodinated benzofuran derivatives, with the goal of retaining the multi-channel blocking properties of amiodarone while improving the safety profile.[1] this compound emerged from this lead optimization program as a promising candidate.
Mechanism of Action: A Multi-Target Approach
Preclinical studies revealed that this compound possesses a multifactorial mechanism of action, exhibiting properties of all four Vaughan Williams classes of antiarrhythmic drugs.[3] This broad-spectrum activity is attributed to its ability to block multiple cardiac ion channels.
Table 1: In Vitro Ion Channel Blocking Activity of this compound
| Ion Channel | Current | IC50 |
| Potassium Channel | IKr | ~10 µM |
| Potassium Channel | IKs | ~30 µM |
| Potassium Channel | IKACh | 0.09 µM |
| Potassium Channel | IKv1.5 | 2.7 µM |
| Calcium Channel | ICa,L (L-type) | ~5 µM |
| Data sourced from in vitro studies on isolated guinea pig cardiomyocytes and transfected CHO cells. |
This compound also demonstrated anti-adrenergic properties by inhibiting responses to α1 and β1 adrenergic stimulation, as well as AT1 receptor stimulation, without having a high affinity for these receptors.
Preclinical Efficacy in Animal Models
This compound's antiarrhythmic potential was evaluated in various in vitro and in vivo animal models of atrial and ventricular arrhythmias.
-
Vagally Induced Atrial Fibrillation (AF) in Anesthetized Dogs: Mongrel dogs were anesthetized with α-chloralose. Atrial fibrillation was induced by continuous electrical stimulation of the vagus nerve. This compound was administered intravenously to assess its ability to terminate and prevent the reinduction of AF.
-
Low-K+ Medium-Induced AF in Isolated Guinea Pig Hearts: Guinea pig hearts were isolated and perfused with a low-potassium solution to induce AF. This compound was added to the perfusate to evaluate its preventive effects.
-
Reperfusion-Induced Arrhythmias in Anesthetized Rats: The left anterior descending coronary artery of anesthetized rats was occluded and then reperfused to induce ventricular arrhythmias. This compound was administered intravenously or orally before reperfusion to assess its protective effects.
Clinical Development: A Trio of Trials
The promising preclinical data propelled this compound into a comprehensive clinical development program, primarily focused on atrial fibrillation and the prevention of ventricular arrhythmias in high-risk patients. Three key multicenter, randomized, double-blind, placebo-controlled trials were conducted: MAIA, CORYFEE, and ALPHEE.
The MAIA and CORYFEE Trials: Targeting Atrial Fibrillation
The MAIA (Maintenance of Sinus Rhythm in Patients with Recent Atrial Fibrillation or Flutter) and CORYFEE (Conversion of Atrial Fibrillation/Flutter) trials were designed to evaluate the efficacy of this compound in patients with atrial fibrillation (AF) or atrial flutter (AFL).
The MAIA trial enrolled 673 patients with AF/AFL who had recently been converted to sinus rhythm. Patients were randomized to receive once-daily doses of this compound (50, 100, 200, or 300 mg), amiodarone (200 mg daily after a loading dose), or placebo. The primary endpoint was the time to the first recurrence of AF/AFL.
Table 2: Key Efficacy Results of the MAIA Trial at 3 Months
| Treatment Group | N | AF/AFL Relapse Rate (%) | Symptomatic AF/AFL Recurrence Rate (%) |
| Placebo | - | - | 40.5 |
| This compound 50 mg | - | - | 26.6 (p=0.022 vs placebo) |
| This compound 100 mg | - | - | 25.2 (p=0.018 vs placebo) |
| This compound 200 mg | - | - | - |
| This compound 300 mg | - | - | - |
| Amiodarone 200 mg | - | - | - |
| Data presented as percentage of patients with recurrence. Specific numbers for all groups were not fully detailed in the primary publication. |
While there was no significant difference in the primary endpoint of time to AF/AFL relapse between the this compound groups and placebo, lower doses of this compound (50 mg and 100 mg) did show a statistically significant reduction in symptomatic AF/AFL recurrences.
The CORYFEE study included 150 patients with AF/AFL and aimed to assess the efficacy of this compound in converting them to sinus rhythm. Patients were randomized to receive once-daily this compound (300 or 600 mg) or placebo for a two-day period. The study found no significant difference in the rate of spontaneous conversion to sinus rhythm between the this compound and placebo groups.
The ALPHEE Trial: Prevention of Ventricular Arrhythmias
The ALPHEE (Dose Ranging Study of this compound With Amiodarone as Calibrator for the Prevention of Implantable Cardioverter Defibrillator Interventions or Death) study was a phase IIB trial that investigated the efficacy and safety of this compound in preventing implantable cardioverter-defibrillator (ICD) interventions or death in high-risk patients.
A total of 486 patients with a left ventricular ejection fraction of ≤40% and a recent history of ICD intervention for ventricular tachycardia (VT) or ventricular fibrillation (VF) were randomized to receive this compound (50, 100, or 300 mg/day), placebo, or amiodarone (200 mg/day after a loading dose). The primary efficacy endpoint was the occurrence of VT/VF-triggered ICD interventions (shocks or antitachycardia pacing) or sudden death.
Table 3: Primary Efficacy Endpoint in the ALPHEE Study
| Treatment Group | N | Proportion of Patients with Primary Endpoint (%) | Hazard Ratio vs. Placebo (95% CI) |
| Placebo | - | 61.5 | - |
| This compound 50 mg | - | 67.0 | 1.199 |
| This compound 100 mg | - | 58.8 | - |
| This compound 300 mg | - | 54.9 | 0.860 |
| Amiodarone 200 mg | - | 45.3 | - |
| Data presented as percentage of patients experiencing the primary endpoint. |
The ALPHEE trial failed to meet its primary endpoint, as none of the this compound doses showed a statistically significant reduction in ICD interventions or sudden death compared to placebo.
The Discontinuation of this compound Development
The collective results from the MAIA, CORYFEE, and ALPHEE trials demonstrated that this compound was not efficacious for the maintenance of sinus rhythm in AF/AFL patients, for the conversion of AF/AFL, or for the prevention of ICD interventions or sudden death in high-risk patients. While the drug was generally well-tolerated with fewer adverse events compared to amiodarone, the lack of clinical efficacy ultimately led Sanofi-Aventis to discontinue its development for these indications.
Conclusion: Lessons Learned from this compound
The story of this compound's development serves as a critical reminder of the complexities inherent in translating promising preclinical findings into clinically effective therapies. While the rational drug design approach to create a safer amiodarone analog was sound, the clinical efficacy did not materialize. The this compound program underscores the importance of robust clinical trial design and the unpredictable nature of drug development, even for compounds with a well-defined mechanism of action. The extensive data gathered from the preclinical and clinical studies of this compound, however, remain a valuable resource for the scientific community, contributing to our understanding of cardiac electrophysiology and the challenges of developing novel antiarrhythmic agents.
References
An In-Depth Technical Guide to the Preclinical Profile of SSR149744C (Celivarone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR149744C, also known as Celivarone, is a non-iodinated benzofuran derivative developed as a potent antiarrhythmic agent. Structurally related to amiodarone and dronedarone, it was designed to offer a favorable safety profile by avoiding the iodine-related side effects associated with amiodarone.[1] Preclinical studies have revealed a multifactorial mechanism of action, positioning SSR149744C as a compound with properties of all four Vaughan Williams classes of antiarrhythmic drugs. This technical guide provides a comprehensive overview of the preclinical data and initial findings for SSR149744C, with a focus on its electrophysiological effects, underlying mechanisms, and antiarrhythmic potential in various experimental models.
Quantitative In Vitro Electrophysiological Data
The primary mechanism of action of SSR149744C at the cellular level is the blockade of multiple cardiac ion channels. The following table summarizes the inhibitory concentrations (IC50) of SSR149744C on various potassium and calcium currents, as determined in isolated guinea pig cardiomyocytes and transfected Chinese Hamster Ovary (CHO) cells.[2]
| Ion Channel Current | IC50 (µM) | Cell Type |
| IKr (Rapid delayed rectifier K+) | ~10 | Guinea Pig Cardiomyocytes / CHO Cells |
| IKs (Slow delayed rectifier K+) | ~30 | Guinea Pig Cardiomyocytes / CHO Cells |
| IK(ACh) (Acetylcholine-activated K+) | 0.09 | Guinea Pig Cardiomyocytes / CHO Cells |
| IKv1.5 (Voltage-gated K+) | 2.7 | Guinea Pig Cardiomyocytes / CHO Cells |
| ICa(L) (L-type Ca2+) | ~5 | Guinea Pig Cardiomyocytes / CHO Cells |
In Vivo Electrophysiological and Hemodynamic Effects
Studies in chloralose-anesthetized dogs have demonstrated the significant in vivo electrophysiological and hemodynamic effects of SSR149744C. The data presented below illustrates the dose-dependent impact of intravenous administration of SSR149744C.[2]
| Parameter | Dosage (mg/kg i.v.) | Effect |
| Sinus Cycle Length | 1-10 | Dose-dependent prolongation |
| A-H Interval | 1-10 | Dose-dependent prolongation |
| Wenckebach Cycle Length | 1-10 | Dose-dependent prolongation |
| Atrial Effective Refractory Period (ERP) | 1-10 | Dose-dependent prolongation |
| Atrio-ventricular Node ERP | 1-10 | Dose-dependent prolongation |
| Ventricular ERP, HV, QRS, or QTc intervals | 1-10 | No significant change |
| Arterial Blood Pressure | 1-10 | Slight decrease |
| Ventricular Inotropism | 1-10 | Slight decrease |
Antiarrhythmic Efficacy in Preclinical Models
SSR149744C has shown significant efficacy in various in vivo and in vitro models of atrial and ventricular arrhythmias.[1]
| Arrhythmia Model | Species | Route | Dosage | Key Findings |
| Vagally Induced Atrial Fibrillation | Anesthetized Dogs | IV | 3 and 10 mg/kg | Terminated AF in 100% of animals; Prevented reinduction in 57% |
| Low-K+ Medium-Induced Atrial Fibrillation | Isolated Guinea Pig Hearts | - | 0.1 to 1 µM | Concentration-dependent prevention of AF |
| Reperfusion-Induced Arrhythmias | Anesthetized Rats | IV | 0.1 to 10 mg/kg | Dose-dependent prevention of arrhythmias |
| Reperfusion-Induced Arrhythmias | Anesthetized Rats | PO | 3 to 90 mg/kg | Dose-dependent prevention of arrhythmias |
| Permanent Left Coronary Artery Ligature | Conscious Rats | PO | 30 to 90 mg/kg | Reduced early (0-24 hours) mortality |
Experimental Protocols
The preclinical evaluation of SSR149744C involved a range of in vitro and in vivo experimental models to characterize its electrophysiological properties and antiarrhythmic efficacy. Below are detailed methodologies for the key experiments cited.
In Vitro Electrophysiology: Whole-Cell Patch Clamp in Transfected CHO Cells
-
Objective: To determine the inhibitory effect of SSR149744C on specific cardiac ion channels (IKr, IKs, IKv1.5).
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the genes encoding the subunits of the target human ion channels were cultured in standard media.
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique was employed to record ionic currents.
-
Cells were perfused with an extracellular solution containing (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, D-glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contained (in mM): KCl 130, MgCl2 1, MgATP 5, HEPES 10, and EGTA 5, with the pH adjusted to 7.2 with KOH.
-
Voltage-clamp protocols specific to each ion channel were applied to elicit the respective currents.
-
SSR149744C was applied at various concentrations to the extracellular solution to determine the concentration-response relationship and calculate the IC50 value.
-
In Vitro Electrophysiology: Action Potential Recording in Guinea Pig Papillary Muscle
-
Objective: To assess the effect of SSR149744C on cardiac action potential parameters.
-
Tissue Preparation: Guinea pigs were euthanized, and the hearts were rapidly excised. The papillary muscles were dissected from the right ventricle and mounted in a tissue bath.
-
Experimental Setup:
-
The tissue was superfused with oxygenated Tyrode's solution at 37°C.
-
The muscle was stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Intracellular action potentials were recorded using sharp glass microelectrodes filled with 3 M KCl.
-
Parameters such as resting membrane potential, action potential amplitude, duration at 90% repolarization (APD90), and maximum upstroke velocity (dV/dtmax) were measured before and after the application of SSR149744C at various concentrations.
-
In Vivo Electrophysiology and Hemodynamics in Anesthetized Dogs
-
Objective: To evaluate the electrophysiological and hemodynamic effects of SSR149744C in a large animal model.
-
Animal Preparation:
-
Beagle dogs were anesthetized with chloralose.
-
Catheters were inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Multipolar electrode catheters were positioned in the heart via the jugular vein for intracardiac recordings and programmed electrical stimulation.
-
-
Measurements:
-
Standard electrocardiogram (ECG) and intracardiac electrograms were continuously recorded.
-
Electrophysiological parameters, including sinus cycle length, A-H interval, H-V interval, and effective refractory periods (ERP) of the atrium and atrioventricular node, were measured at baseline and after intravenous administration of SSR149744C.
-
Hemodynamic parameters, including arterial blood pressure and left ventricular pressure, were also continuously monitored.
-
In Vivo Model of Vagally Induced Atrial Fibrillation in Anesthetized Dogs
-
Objective: To assess the efficacy of SSR149744C in terminating and preventing atrial fibrillation.
-
Model Induction:
-
In anesthetized dogs, the cervical vagus nerves were isolated and stimulated electrically to induce atrial fibrillation (AF).
-
Sustained AF was often facilitated by rapid atrial pacing.
-
-
Drug Administration and Assessment:
-
Once sustained AF was induced, SSR149744C was administered intravenously.
-
The time to conversion to sinus rhythm was recorded.
-
After conversion, attempts were made to re-induce AF to assess the prophylactic effect of the drug.
-
Signaling Pathways and Mechanism of Action
The multifactorial mechanism of action of SSR149744C involves the modulation of several key signaling pathways in cardiomyocytes. The following diagrams illustrate these interactions.
Caption: Multifactorial mechanism of action of SSR149744C.
The diagram above illustrates the multiple targets of SSR149744C, which include a variety of cardiac ion channels and receptors. The blockade of potassium channels (IKr, IKs, IKv1.5) leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period. The inhibition of the L-type calcium current contributes to a reduction in cardiac contractility (negative inotropy). Furthermore, the antagonistic effects on adrenergic (α1 and β1) and angiotensin II (AT1) receptors lead to a blunting of sympathetic and renin-angiotensin system-mediated effects, such as vasoconstriction and increased heart rate and contractility.
Caption: Preclinical experimental workflow for SSR149744C.
This workflow diagram outlines the logical progression of the preclinical evaluation of SSR149744C. It begins with in vitro studies to characterize the compound's effects at the cellular and tissue level, followed by in vivo experiments in relevant animal models to assess its electrophysiological, hemodynamic, and antiarrhythmic properties in a more integrated physiological system. The data from these studies are then analyzed to build a comprehensive understanding of the drug's preclinical profile.
Conclusion
The preclinical data for SSR149744C (this compound) demonstrate its action as a multi-channel and multi-receptor blocker with a broad spectrum of antiarrhythmic activity. Its ability to inhibit key potassium and calcium channels, coupled with its anti-adrenergic and anti-angiotensin II effects, provides a strong rationale for its potential efficacy in treating both atrial and ventricular arrhythmias. The in vivo studies confirm these electrophysiological effects and demonstrate a favorable hemodynamic profile at therapeutic doses. These initial findings established SSR149744C as a promising antiarrhythmic agent, leading to its further investigation in clinical trials.
References
- 1. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro characterization of the novel antiarrhythmic agent SSR149744C: electrophysiological, anti-adrenergic, and anti-angiotensin II effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Celivarone's Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally related to amiodarone and dronedarone, investigated for its antiarrhythmic properties.[1][2] This technical guide provides an in-depth analysis of this compound's effects on cardiac action potential duration (APD), underpinned by its multi-channel blocking activity. Experimental data from preclinical studies are summarized, and detailed methodologies for key experiments are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action and its evaluation. Despite initial promise, clinical trials have not demonstrated sufficient efficacy for this compound in treating atrial or ventricular arrhythmias, leading to the discontinuation of its development.[3]
Mechanism of Action: A Multi-Channel Blocker
This compound exerts its effects on the cardiac action potential by blocking a variety of ion channels involved in both depolarization and repolarization.[1] This multi-channel blockade, encompassing Class I, II, III, and IV antiarrhythmic properties, contributes to its complex electrophysiological profile.[1]
Ion Channel Inhibition
Preclinical studies have quantified this compound's inhibitory effects on several key cardiac ion channels. The half-maximal inhibitory concentrations (IC50) from in vitro studies using guinea pig cardiomyocytes and transfected CHO cells are presented in Table 1.
Table 1: this compound's Potency in Inhibiting Cardiac Ion Channels
| Ion Channel | Current | IC50 Value |
| Potassium Channel | IKr | ~10 µM |
| Potassium Channel | IKs | ~30 µM |
| Potassium Channel | IK(ACh) | 0.09 µM |
| Potassium Channel | IKv1.5 | 2.7 µM |
| Calcium Channel | ICa(L) | ~5 µM |
Data from Gautier et al., 2004.
The data indicate that this compound is a potent inhibitor of the acetylcholine-activated potassium current (IK(ACh)), with less pronounced effects on other potassium and calcium channels.
Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound on a cardiac myocyte, leading to alterations in the action potential.
References
Methodological & Application
Celivarone Dosage in Animal Models of Arrhythmia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone is an investigational antiarrhythmic agent, structurally related to amiodarone but lacking the iodine moiety, which is associated with some of amiodarone's adverse effects. It exhibits a multifactorial mechanism of action, blocking multiple cardiac ion channels, including sodium (Na⁺), L-type calcium (Ca²⁺), and various potassium (K⁺) channels (IKr, IKs, IKACh, and IKv1.5), as well as inhibiting β₁-adrenergic receptors.[1] This complex pharmacology gives it potential efficacy in treating both atrial and ventricular arrhythmias. These application notes provide a summary of this compound dosages and detailed protocols for its use in various animal models of arrhythmia based on preclinical studies.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the effective dosages of this compound in different animal models of atrial and ventricular arrhythmias.
Atrial Fibrillation Models
| Animal Model | Arrhythmia Induction | Route of Administration | Dosage | Key Findings |
| Dog | Vagally Induced Atrial Fibrillation | Intravenous (IV) | 3 and 10 mg/kg | Terminated atrial fibrillation and prevented re-induction. |
| Guinea Pig (isolated heart) | Low-K⁺ Medium | Perfusion | 0.1 to 1 µM | Prevented atrial fibrillation in a concentration-dependent manner. |
Ventricular Arrhythmia Models
| Animal Model | Arrhythmia Induction | Route of Administration | Dosage | Key Findings |
| Rat | Reperfusion-Induced Arrhythmia | Intravenous (IV) | 0.1 to 10 mg/kg | Prevented reperfusion-induced arrhythmias in a dose-dependent manner. |
| Rat | Reperfusion-Induced Arrhythmia | Oral (PO) | 3 to 90 mg/kg | Prevented reperfusion-induced arrhythmias in a dose-dependent manner. |
| Rat | Permanent Left Coronary Artery Ligature | Oral (PO) | 30 to 90 mg/kg | Reduced early mortality. |
Experimental Protocols
Vagally Induced Atrial Fibrillation in Anesthetized Dogs
This protocol describes the induction of atrial fibrillation (AF) in dogs through vagal nerve stimulation and rapid atrial pacing, and the use of this compound to terminate the arrhythmia.
Materials:
-
Anesthetized dogs
-
This compound for intravenous administration
-
Equipment for bilateral stimulation of the cervical vagi
-
Atrial pacing catheters
-
ECG monitoring system
Procedure:
-
Anesthetize the dog and initiate ECG monitoring.
-
Surgically expose and place electrodes on the cervical vagi for bilateral stimulation.
-
Insert pacing catheters into the right atrium.
-
Induce sustained atrial fibrillation by a combination of continuous bilateral vagal stimulation and transient rapid atrial pacing.[2][3]
-
Once sustained AF is established, administer this compound intravenously at a dose of 3 mg/kg or 10 mg/kg.
-
Continuously monitor the ECG to observe the termination of AF and the prevention of its re-induction.
Reperfusion-Induced Arrhythmia in Anesthetized Rats
This protocol details the induction of ventricular arrhythmias by ischemia-reperfusion injury in rats and the administration of this compound to prevent these arrhythmias.
Materials:
-
Anesthetized rats
-
This compound for intravenous or oral administration
-
Surgical instruments for thoracotomy and coronary artery ligation
-
ECG monitoring system
Procedure:
-
Anesthetize the rat and begin ECG monitoring.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 10-15 minutes) to induce ischemia.[4][5]
-
Administer this compound either intravenously (0.1 to 10 mg/kg) or orally (3 to 90 mg/kg) prior to reperfusion.
-
Release the ligature to initiate reperfusion.
-
Monitor the ECG for the occurrence of ventricular arrhythmias (ventricular tachycardia and fibrillation) during the reperfusion period.
Low-K⁺ Medium-Induced Atrial Fibrillation in Isolated Guinea Pig Hearts
This ex vivo protocol describes the induction of atrial fibrillation in isolated guinea pig hearts using a low potassium solution and the preventative effect of this compound.
Materials:
-
Guinea pig hearts
-
Langendorff perfusion apparatus
-
Krebs-Henseleit solution (normal and low K⁺ concentration)
-
This compound for perfusion
-
ECG recording electrodes
Procedure:
-
Isolate the guinea pig heart and mount it on a Langendorff apparatus.
-
Perfuse the heart with normal Krebs-Henseleit solution to stabilize it.
-
Switch to a low potassium (e.g., 2.5 mM K⁺) Krebs-Henseleit solution to induce atrial fibrillation.
-
In a separate set of experiments, add this compound (0.1 to 1 µM) to the low-K⁺ perfusate.
-
Record the ECG throughout the experiment to assess the incidence and duration of atrial fibrillation.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cardiac myocytes.
Caption: Workflow for vagally induced atrial fibrillation model in dogs.
Caption: Workflow for reperfusion-induced arrhythmia model in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vagally-mediated atrial fibrillation in dogs: conversion with bretylium tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thoracoscopic epicardial radiofrequency ablation for vagal atrial fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Celivarone in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone is an experimental antiarrhythmic drug, a non-iodinated benzofuran derivative structurally related to amiodarone. Its mechanism of action is multifactorial, involving the blockade of several key cardiac ion channels, including sodium (Na+), L-type calcium (Ca2+), and various potassium (K+) channels (IKr, IKs, IKACh, and IKv1.5), as well as inhibition of β1-adrenergic receptors.[1] These actions collectively contribute to its effects on cardiac electrophysiology, including prolongation of the action potential duration (APD) and the PQ interval.[1]
These application notes provide detailed protocols for the in-vitro investigation of this compound's effects on isolated adult ventricular cardiomyocytes. The protocols cover cardiomyocyte isolation, electrophysiological recordings using patch-clamp techniques, and analysis of intracellular calcium dynamics.
Data Presentation
Due to the limited availability of public data on the specific IC50 values of this compound for individual ion channels, this section provides data for structurally and functionally similar compounds, amiodarone and SAR114646A, to serve as a reference for designing experimental concentration ranges for this compound.
Table 1: Inhibitory Concentrations (IC50) of Amiodarone and SAR114646A on Key Cardiac Ion Channels
| Ion Channel | Compound | IC50 (µM) | Cell Type | Reference |
| IKr (hERG) | Amiodarone | 2.8 | Rabbit Ventricular Myocytes | |
| Late INa | Amiodarone | 6.7 | Rabbit and Human Hearts | |
| Fast Na+ Channel | SAR114646A | 2.0 | Guinea Pig Ventricular Myocytes | |
| L-type Ca2+ Channel | SAR114646A | 1.1 | Guinea Pig Ventricular Myocytes | |
| IKr | SAR114646A | 0.6 | Guinea Pig Ventricular Myocytes | |
| IKs | SAR114646A | >10 | Guinea Pig Ventricular Myocytes | |
| IK1 | SAR114646A | >10 | Guinea Pig Ventricular Myocytes | |
| IKACh | SAR114646A | 0.0365 | Guinea Pig Atrial Cardiomyocytes | |
| Ito | SAR114646A | 1.8 | Rat Ventricular Myocytes | |
| Isus | SAR114646A | 1.2 | Rat Ventricular Myocytes | |
| hKv1.5 | SAR114646A | 1.1 | CHO Cells | |
| hHCN4 | SAR114646A | 0.4 | CHO Cells |
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the isolation of viable, calcium-tolerant ventricular myocytes from an adult rat or mouse heart using a Langendorff perfusion system.[2][3]
Materials:
-
Perfusion Buffer (Ca2+-free): NaCl 113 mM, KCl 4.7 mM, KH2PO4 0.6 mM, Na2HPO4 0.6 mM, MgSO4·7H2O 1.2 mM, NaHCO3 12 mM, KHCO3 10 mM, HEPES 10 mM, Taurine 30 mM, Glucose 5.5 mM. pH 7.4.
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.05 mg/mL).
-
Stop Solution: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) and 12.5 µM CaCl2.
-
Calcium Re-introduction Buffers: A series of buffers with increasing Ca2+ concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with warm (37°C), oxygenated (95% O2 / 5% CO2) Ca2+-free Perfusion Buffer for 5-10 minutes to clear the blood.
-
Switch to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the heart, remove the atria, and gently mince the ventricular tissue in the Stop Solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove large tissue debris.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cell pellet in the first calcium re-introduction buffer (0.1 mM Ca2+).
-
Repeat the settling and resuspension steps with increasing calcium concentrations, allowing 5-10 minutes for equilibration at each step.
-
After the final calcium step (1.0 mM Ca2+), the cells are ready for experimental use.
References
- 1. Electrophysiological effects of a novel antiarrhythmic drug, EO-122, on guinea pig ventricular muscle and isolated myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiomyocyte electrophysiology and its modulation: current views and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Celivarone as an Ion Channel Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone is an experimental antiarrhythmic agent and a non-iodinated benzofuran derivative, structurally related to amiodarone.[1] Its utility as a tool compound in ion channel research stems from its multifactorial mechanism of action, targeting several key cardiac ion channels.[1] Understanding the specific effects of this compound on these channels can provide valuable insights into the physiological and pathological roles of these channels in cardiac electrophysiology and other cellular processes. These application notes provide detailed protocols for characterizing the pharmacological effects of this compound on various ion channels.
Mechanism of Action
This compound is a multi-ion channel blocker, demonstrating inhibitory effects on a range of voltage-gated ion channels. Its primary mechanism of action involves the blockage of sodium (Na+), L-type calcium (Ca2+), and multiple types of potassium (K+) channels, including IKr, IKs, IKACh, and IKv1.5.[1] Additionally, it exhibits inhibitory effects on β1 adrenergic receptors.[1] This broad-spectrum activity classifies this compound as a compound with properties of Class I, II, III, and IV antiarrhythmic agents.[1] The multi-target nature of this compound makes it a useful tool for studying the integrated effects of ion channel modulation on cellular excitability.
Quantitative Data
The precise potency of this compound (e.g., IC50, Ki) on specific ion channel subtypes is not extensively documented in publicly available literature. The following protocols are provided to enable researchers to determine these values in their specific experimental systems.
| Target Ion Channel | Subtype(s) | Parameter | Value (µM) |
| Sodium Channel | NaV1.5 | IC50 | User Determined |
| L-type Calcium Channel | CaV1.2 | IC50 | User Determined |
| Potassium Channel (Rapid delayed rectifier) | hERG (KV11.1) | IC50 | User Determined |
| Potassium Channel (Slow delayed rectifier) | KCNQ1/KCNE1 | IC50 | User Determined |
| Potassium Channel (Acetylcholine-activated) | K(ACh) | IC50 | User Determined |
| Potassium Channel (Voltage-gated) | Kv1.5 | IC50 | User Determined |
| β-Adrenergic Receptor | β1 | Ki | User Determined |
Note: The IC50 and Ki values for this compound are to be determined by the user employing the protocols outlined in this document. These values can be influenced by experimental conditions such as cell type, temperature, and specific voltage protocols.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on Voltage-Gated Ion Channels using Patch-Clamp Electrophysiology
This protocol describes the use of manual or automated patch-clamp electrophysiology to determine the concentration-dependent inhibition of ion channels by this compound in heterologous expression systems (e.g., HEK293 or CHO cells stably expressing the channel of interest).
1.1. Cell Culture and Preparation:
-
Culture cells expressing the target ion channel (e.g., NaV1.5, CaV1.2, or hERG) according to standard protocols.
-
On the day of the experiment, dissociate cells using a gentle enzymatic method (e.g., Trypsin-EDTA) and resuspend in an appropriate extracellular solution.
1.2. Solutions:
-
Extracellular (Bath) Solution (in mM):
-
For NaV1.5: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
For CaV1.2: 140 TEA-Cl, 5 BaCl2 or CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH.
-
For hERG: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
-
Intracellular (Pipette) Solution (in mM):
-
For NaV1.5 and CaV1.2: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
For hERG: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
1.3. Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., room temperature or 35-37°C).
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for series resistance to minimize voltage errors.
1.4. Voltage-Clamp Protocols:
-
For NaV1.5: From a holding potential of -120 mV, apply a depolarizing step to -10 mV for 20-40 ms to elicit the peak inward current.
-
For CaV1.2: From a holding potential of -80 mV, apply a depolarizing step to +10 mV for 200 ms to elicit the peak inward current.
-
For hERG: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to elicit the characteristic tail current.
1.5. Data Acquisition and Analysis:
-
Record baseline currents in the absence of this compound.
-
Apply increasing concentrations of this compound to the bath solution, allowing for steady-state block at each concentration.
-
Measure the peak current amplitude (for NaV1.5 and CaV1.2) or tail current amplitude (for hERG) at each concentration.
-
Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Assessment of this compound's Effect on Cardiomyocyte Action Potentials
This protocol describes the measurement of action potentials in isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the integrated effect of this compound's multi-channel blockade.
2.1. Cardiomyocyte Preparation:
-
Isolate primary ventricular myocytes from animal models (e.g., rat, rabbit) or culture hiPSC-CMs on glass coverslips until a spontaneously beating syncytium is formed.
2.2. Solutions:
-
Use a physiological bathing solution such as Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
The intracellular solution for current-clamp recordings should be potassium-based (e.g., in mM: 140 KCl, 10 NaCl, 2 Mg-ATP, 0.1 EGTA, 10 HEPES; pH 7.2 with KOH).
2.3. Action Potential Recording:
-
Perform whole-cell current-clamp recordings.
-
Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) at a fixed frequency (e.g., 1 Hz).
2.4. Data Acquisition and Analysis:
-
Record baseline action potentials in the absence of this compound.
-
Apply different concentrations of this compound and record the steady-state effects on the action potential waveform.
-
Analyze key action potential parameters, including:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
-
Maximum upstroke velocity (dV/dtmax).
-
Action Potential Amplitude.
-
Resting Membrane Potential.
-
-
Compare the changes in these parameters across different this compound concentrations to understand its overall electrophysiological effect.
Visualizations
Caption: this compound's multi-target mechanism of action.
Caption: Workflow for determining this compound's IC50.
References
Assessing the Impact of Celivarone on the QT Interval: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies required to assess the effect of Celivarone, a non-iodinated benzofuran derivative with antiarrhythmic properties, on the QT interval of the electrocardiogram (ECG). Given this compound's mechanism of action, which involves the blockade of multiple cardiac ion channels including sodium (Na+), L-type calcium (Ca2+), and various potassium (K+) channels (IKr, IKs, IKACh, and IKv1.5), a thorough evaluation of its impact on cardiac repolarization is critical for safety assessment.[1]
This document outlines detailed protocols for preclinical and clinical evaluation, data presentation strategies, and visual representations of key experimental workflows and underlying physiological mechanisms.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of results from various assays. The following tables provide a template for summarizing quantitative data obtained from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Ion Channel Activity of this compound
| Ion Channel | Cell Line | Assay Type | This compound IC50 (µM) | Positive Control IC50 (µM) | N (replicates) |
| hERG (IKr) | HEK293 | Manual/Automated Patch Clamp | [Insert Data] | Dofetilide: [Insert Data] | [Insert Data] |
| Nav1.5 (Peak) | CHO | Manual/Automated Patch Clamp | [Insert Data] | Flecainide: [Insert Data] | [Insert Data] |
| Nav1.5 (Late) | CHO | Manual/Automated Patch Clamp | [Insert Data] | Ranolazine: [Insert Data] | [Insert Data] |
| Cav1.2 (ICa,L) | HEK293 | Manual/Automated Patch Clamp | [Insert Data] | Verapamil: [Insert Data] | [Insert Data] |
| KCNQ1/minK (IKs) | CHO | Manual/Automated Patch Clamp | [Insert Data] | Chromanol 293B: [Insert Data] | [Insert Data] |
Table 2: In Vivo QT Interval Assessment of this compound in Conscious Canines
| Treatment Group | Dose (mg/kg) | N (animals) | Baseline QTc (ms) | Post-Dose QTc Change (ΔQTc) at Tmax (ms) | Heart Rate Change (ΔHR) at Tmax (bpm) |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Low Dose] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Mid Dose] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [High Dose] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Moxifloxacin) | [Dose] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Summary of a Thorough QT/QTc Study for this compound in Healthy Volunteers
| Treatment Arm | N (subjects) | Baseline QTcF (ms) | Placebo-Corrected ΔΔQTcF at Cmax (ms) | Upper Bound of 95% CI for ΔΔQTcF (ms) |
| Placebo | [Insert Data] | [Insert Data] | N/A | N/A |
| This compound (Therapeutic Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (Supratherapeutic Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (Moxifloxacin) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Data presented in these tables are placeholders and should be replaced with actual experimental results.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. The following protocols are based on established guidelines and best practices for assessing drug-induced QT prolongation.
In Vitro hERG Potassium Channel Patch Clamp Assay
Objective: To determine the inhibitory potential of this compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel, the primary target for drug-induced QT prolongation.
Materials:
-
HEK293 or CHO cell line stably expressing the hERG channel.
-
Patch clamp rig (manual or automated).
-
External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2).
-
This compound stock solution and serial dilutions.
-
Positive control (e.g., Dofetilide, Cisapride, or Terfenadine).[2]
Procedure:
-
Culture hERG-expressing cells to 70-90% confluency.
-
Harvest cells and prepare a single-cell suspension.
-
Transfer cell suspension to the recording chamber of the patch clamp setup.
-
Establish a whole-cell patch clamp configuration.
-
Record baseline hERG currents using a specific voltage-clamp protocol. A recommended protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to elicit the characteristic tail current.[2]
-
Perfuse the cells with increasing concentrations of this compound, allowing for steady-state block at each concentration.
-
Record hERG currents at each concentration.
-
Wash out the drug to assess the reversibility of the block.
-
Perform positive control experiments to validate assay sensitivity.
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Plot the concentration-response curve and fit to the Hill equation to determine the IC50 value.
In Vivo QT Interval Measurement in Conscious Canines
Objective: To evaluate the effect of this compound on the QT interval in a whole-animal model that closely mimics human cardiac electrophysiology.
Materials:
-
Male beagle dogs.[3]
-
Telemetry system for continuous ECG and heart rate monitoring.
-
This compound formulation for oral administration.
-
Vehicle control.
-
Positive control (e.g., Moxifloxacin).
Procedure:
-
Surgically implant telemetry transmitters in the dogs and allow for a sufficient recovery period.
-
Acclimate the animals to the study environment and sling restraint.
-
Record baseline ECG data for at least 24 hours prior to dosing.
-
Administer a single oral dose of this compound, vehicle, or positive control.
-
Continuously record ECG and heart rate for at least 24 hours post-dose.[3]
-
Collect blood samples at predefined time points for pharmacokinetic analysis.
-
Analyze ECG recordings for QT interval, RR interval, and heart rate.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's or a dog-specific formula).
Data Analysis:
-
Calculate the change from baseline in QTc at various time points.
-
Correlate pharmacokinetic data with pharmacodynamic (QTc change) data.
-
Compare the effects of this compound to the vehicle and positive control groups.
Thorough QT/QTc Clinical Trial
Objective: To definitively assess the effect of this compound on the QT/QTc interval in humans, as mandated by the ICH E14 guidance.
Study Design:
-
A randomized, double-blind, placebo- and positive-controlled, crossover or parallel-group study in healthy male and female volunteers.
-
Treatment arms should include a therapeutic dose of this compound, a supratherapeutic dose of this compound, placebo, and a positive control (e.g., Moxifloxacin).
Procedure:
-
Screen and enroll healthy volunteers based on predefined inclusion and exclusion criteria.
-
Collect baseline 12-lead ECGs at multiple time points to establish a stable baseline and account for diurnal variation.
-
Administer the study drug according to the randomized treatment assignment.
-
Collect time-matched 12-lead ECGs at predefined intervals post-dose, ensuring coverage of the expected Cmax of this compound and its metabolites.
-
Collect blood samples for pharmacokinetic analysis concurrently with ECG recordings.
-
ECGs should be read by a central, blinded core laboratory to minimize variability and bias.
Data Analysis:
-
The primary endpoint is the time-matched, placebo-corrected change from baseline in QTc (ΔΔQTc).
-
Fridericia's correction (QTcF) is often preferred over Bazett's correction (QTcB).
-
The largest ΔΔQTc and its 95% confidence interval should be determined.
-
A negative study is concluded if the upper bound of the 95% confidence interval for the mean effect on QTc is below 10 ms at all time points.
Mandatory Visualizations
Diagrams are provided to visually represent key concepts and workflows.
References
Application Notes and Protocols: Celivarone Solution Preparation for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Celivarone solutions intended for in vivo experimental use. The information is curated to ensure safe and effective administration in preclinical research models.
Physicochemical Properties of this compound
This compound (SR 33589) is a non-iodinated benzofuran derivative, structurally related to amiodarone. It is characterized by its poor aqueous solubility, a critical factor to consider when preparing formulations for in vivo administration. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C26H39N2O3+ | |
| Molecular Weight | 427.6 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | - Soluble in organic solvents like DMSO and methanol. - Practically insoluble in water. | |
| pKa | 8.5 |
Recommended Vehicle for In Vivo Administration
Given its low aqueous solubility, this compound requires a specific vehicle for parenteral administration to ensure its bioavailability in animal models. A commonly used and effective vehicle is a mixture of solvents that can solubilize the compound and is well-tolerated in common research animals.
A published study on the electrophysiological effects of this compound in a rabbit model utilized the following vehicle for intravenous administration:
| Component | Percentage |
| Propylene Glycol | 20% |
| Ethanol | 10% |
| Water for Injection | 70% |
This vehicle composition has been shown to be effective for administering this compound intravenously.
Step-by-Step Solution Preparation Protocol
This protocol details the preparation of a this compound solution for intravenous administration.
Materials:
-
This compound powder
-
Propylene Glycol (USP grade)
-
Ethanol (95-100%, USP grade)
-
Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Pipettes and sterile pipette tips
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Solubilization in Organic Solvents:
-
Add the required volume of ethanol to the this compound powder.
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Add the required volume of propylene glycol to the solution and mix thoroughly.
-
-
Aqueous Phase Addition: Slowly add the Water for Injection to the organic solution while continuously stirring with a magnetic stirrer. The slow addition is crucial to prevent precipitation of the compound.
-
Final Mixing: Continue stirring the solution for 10-15 minutes to ensure homogeneity.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility for in vivo use.
-
Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to use the solution within 24 hours of preparation.
Example Preparation of a 1 mg/mL this compound Solution (10 mL):
| Step | Action | Volume/Weight |
| 1 | Weigh this compound powder | 10 mg |
| 2 | Add Ethanol | 1 mL |
| 3 | Add Propylene Glycol | 2 mL |
| 4 | Slowly add Water for Injection | 7 mL |
| 5 | Stir until homogenous | - |
| 6 | Sterile filter | - |
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo experiment involving the administration of this compound.
Mechanism of Action and Signaling Pathway
This compound is known to be an antiarrhythmic agent that primarily targets multiple ion channels in cardiomyocytes. Its mechanism of action involves the modulation of cardiac action potential by blocking several key potassium and sodium channels.
The following diagram illustrates the primary signaling pathways affected by this compound in a cardiomyocyte.
Disclaimer: This protocol is intended for research purposes only. The procedures should be carried out by qualified personnel in a laboratory setting. It is essential to adhere to all institutional and national guidelines for animal welfare and handling.
Application Notes and Protocols for Measuring Celivarone Concentration in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone is an investigational antiarrhythmic agent, structurally related to amiodarone and dronedarone. As a non-iodinated benzofuran derivative, it has been evaluated for the management of atrial and ventricular arrhythmias. Accurate and precise measurement of this compound concentrations in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Due to the limited availability of public human pharmacokinetic data for this compound, the following table presents hypothetical, yet plausible, pharmacokinetic parameters for different oral doses. This table is intended to serve as a template for summarizing experimental data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma Following Single Oral Administration
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
| 50 | 85 | 4.0 | 980 |
| 100 | 160 | 4.5 | 2100 |
| 200 | 310 | 4.5 | 4500 |
| 300 | 450 | 5.0 | 6800 |
Note: The data in this table are for illustrative purposes only and do not represent actual clinical trial results.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using HPLC-UV
This protocol describes a method for the determination of this compound in human plasma using HPLC with UV detection, adapted from methodologies for structurally similar drugs like dronedarone.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not co-administered, at a concentration of 1 µg/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 1 M sodium hydroxide to alkalize the plasma.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
2. HPLC-UV Operating Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.05M Ammonium Acetate (40:56:4, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 30°C |
| UV Detection | 290 nm |
| Run Time | Approximately 10 minutes |
3. Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity | r² > 0.99 over a range of 10-1000 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL |
Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines a highly sensitive and specific method for the quantification of this compound in human plasma using LC-MS/MS, adapted from established bioanalytical methods for amiodarone.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a related compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an LC-MS/MS vial.
2. LC-MS/MS Operating Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
3. Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity | r² > 0.99 over a range of 0.5-500 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL |
Visualizations
Mechanism of Action of this compound
This compound is a multi-channel blocking antiarrhythmic agent. Its therapeutic effects are attributed to the modulation of several key ion channels and receptors involved in the cardiac action potential.[1]
Caption: this compound's multi-channel blocking mechanism of action.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the key steps in the quantification of this compound from plasma samples using the LC-MS/MS protocol.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
Application Notes and Protocols for Celivarone Administration in Canine Models of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone is a non-iodinated benzofuran derivative, structurally related to amiodarone, investigated for its antiarrhythmic properties. It functions as a multi-channel blocker, targeting sodium (Na⁺), L-type calcium (Ca²⁺), and multiple potassium (K⁺) channels, including the rapid (IKr) and slow (IKs) delayed rectifier currents, the acetylcholine-activated K⁺ current (IKACh), and the ultrarapid delayed rectifier K⁺ current (IKur, Kv1.5).[1] These channels are critically involved in the initiation and propagation of atrial fibrillation (AF). While clinical trials in humans have not demonstrated efficacy for maintaining sinus rhythm or converting atrial fibrillation, preclinical evaluation in relevant animal models remains crucial for understanding its full pharmacological profile.[2][3]
These application notes provide detailed protocols for the administration of this compound in established canine models of atrial fibrillation, outline key electrophysiological parameters to be measured, and present hypothetical quantitative data based on the known effects of similar multi-channel blockers in canines.
Data Presentation
The following tables summarize the anticipated electrophysiological effects of this compound in canine models of atrial fibrillation. Note: As specific preclinical data for this compound in canine models is limited, the following quantitative data is illustrative and based on the known effects of other multi-channel blockers (e.g., amiodarone and its derivatives) in similar models.
Table 1: Electrophysiological Effects of this compound on Atrial Tissue in a Canine Rapid Pacing-Induced Atrial Fibrillation Model
| Parameter | Baseline (Control) | This compound (Hypothetical) | Percent Change |
| Atrial Effective Refractory Period (AERP) at 300ms pacing cycle length | 130 ± 10 ms | 165 ± 12 ms | +26.9% |
| Action Potential Duration at 90% Repolarization (APD90) | 150 ± 15 ms | 190 ± 18 ms | +26.7% |
| Conduction Velocity (CV) | 0.8 ± 0.1 m/s | 0.65 ± 0.08 m/s | -18.8% |
| AF Duration (induced by burst pacing) | 350 ± 50 s | 120 ± 30 s | -65.7% |
| AF Inducibility | 9/10 dogs | 3/10 dogs | -66.7% |
Table 2: Effects of this compound on Cardiac Ion Currents in Isolated Canine Atrial Myocytes
| Ion Current | Peak Current Density (pA/pF) - Control | Peak Current Density (pA/pF) - this compound (Hypothetical) | Percent Inhibition |
| INa (Peak Sodium Current) | -85 ± 7 | -65 ± 6 | 23.5% |
| ICa,L (L-type Calcium Current) | -8.5 ± 1.2 | -5.1 ± 0.8 | 40.0% |
| IKr (Rapid Delayed Rectifier K⁺ Current) | 1.5 ± 0.3 | 0.9 ± 0.2 | 40.0% |
| IKs (Slow Delayed Rectifier K⁺ Current) | 1.2 ± 0.2 | 0.8 ± 0.15 | 33.3% |
| IKur (Ultrarapid Delayed Rectifier K⁺ Current) | 5.5 ± 0.9 | 3.3 ± 0.6 | 40.0% |
Experimental Protocols
Canine Model of Atrial Fibrillation
Several canine models can be utilized to study the effects of this compound on atrial fibrillation. A commonly used and effective model is the rapid atrial pacing-induced AF model.
Objective: To create a substrate for sustained atrial fibrillation through electrical remodeling.
Materials:
-
Adult mongrel dogs (20-25 kg)
-
Anesthesia (e.g., isoflurane)
-
Ventilator
-
Pacemaker with epicardial or transvenous pacing leads
-
ECG monitoring system
-
Fluoroscopy equipment (for transvenous lead placement)
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Under sterile conditions, implant a pacing lead on the right atrial appendage, either via a thoracotomy (epicardial) or transvenously via the femoral vein under fluoroscopic guidance.
-
Connect the lead to an external pacemaker.
-
Initiate rapid atrial pacing at a rate of 400-600 bpm. Pacing can be continuous or intermittent over a period of several days to weeks to induce atrial remodeling and sustained AF. A common protocol involves 1-2 weeks of continuous rapid atrial pacing.[4]
-
Monitor the cardiac rhythm using continuous ECG to confirm the presence of atrial fibrillation.
This compound Administration Protocol
Objective: To assess the electrophysiological effects of this compound in a canine model of AF.
Materials:
-
This compound (formulated for intravenous or oral administration)
-
Saline or appropriate vehicle for control group
-
Infusion pump (for IV administration)
-
Electrophysiology recording system with multi-electrode catheters
Procedure:
-
Following the establishment of the AF model, perform a baseline electrophysiology study.
-
Position multi-electrode catheters in the right atrium and coronary sinus for recording and stimulation.
-
Measure baseline parameters including Atrial Effective Refractory Period (AERP), Action Potential Duration (APD), and conduction velocity.
-
Induce AF using programmed electrical stimulation (burst pacing) and record the duration of the arrhythmia.
-
Administer this compound either as an intravenous infusion or orally. For IV administration, a loading dose followed by a continuous infusion is recommended to achieve steady-state plasma concentrations. A starting dose could be extrapolated from doses of similar drugs like amiodarone (e.g., 5-10 mg/kg loading dose followed by an infusion). For oral administration, daily dosing for a period of days to weeks may be necessary to achieve therapeutic levels.
-
Administer vehicle to a control group of animals.
-
Repeat the electrophysiology study at specified time points after this compound administration to assess changes in AERP, APD, conduction velocity, and AF inducibility and duration.
Isolated Cardiomyocyte Electrophysiology Protocol
Objective: To determine the direct effects of this compound on individual cardiac ion channels.
Materials:
-
Atrial tissue from canine hearts
-
Collagenase and protease for cell isolation
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Specific intracellular and extracellular solutions for recording different ion currents
Procedure:
-
Isolate single atrial myocytes from the canine heart using enzymatic digestion.
-
Perform whole-cell patch-clamp experiments to record specific ion currents.
-
Use specific voltage-clamp protocols to isolate INa, ICa,L, IKr, IKs, and IKur.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cells with a solution containing this compound at various concentrations to determine its effect on the peak current density and kinetics of each ion channel.
-
Construct concentration-response curves to determine the IC50 for each channel.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation in a canine AF model.
References
- 1. Aging-associated changes in L-type calcium channels in the left atria of dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. circ.ahajournals.org [circ.ahajournals.org]
Application Notes and Protocols for Efficacy Studies of Celivarone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Celivarone, an investigational antiarrhythmic agent. The protocols and methodologies detailed herein are intended to facilitate a thorough evaluation of this compound's electrophysiological properties and its potential therapeutic effects on cardiac arrhythmias.
Introduction to this compound
This compound is a non-iodinated benzofuran derivative, structurally related to amiodarone, that has been investigated for the treatment of atrial and ventricular arrhythmias. Its mechanism of action is complex, exhibiting properties of multiple Vaughan Williams antiarrhythmic classes. Understanding its multifaceted interactions with cardiac ion channels is crucial for designing and interpreting efficacy studies. Although clinical trials have shown limited efficacy in preventing atrial fibrillation recurrence or implantable cardioverter-defibrillator (ICD) interventions, preclinical studies have suggested potential antiarrhythmic effects. These notes provide a framework for further preclinical investigation.
Mechanism of Action: A Multi-Channel Blocker
This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. This multi-channel blockade contributes to its classification as a Class I, II, III, and IV antiarrhythmic agent. The primary targets of this compound include:
-
Sodium (Na+) Channels (Class I activity): Blockade of voltage-gated sodium channels reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.
-
Beta-1 (β1) Adrenergic Receptors (Class II activity): Inhibition of β1 receptors counteracts the effects of catecholamines on the heart, reducing heart rate and contractility.
-
Potassium (K+) Channels (Class III activity): this compound blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh) and the ultrarapid delayed rectifier potassium current (IKv1.5). This blockade prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP).
-
L-type Calcium (Ca2+) Channels (Class IV activity): Inhibition of L-type calcium channels slows conduction through the atrioventricular (AV) node and has a negative inotropic effect.
Application Notes and Protocols for the Use of Celivarone in Models of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone is an experimental, non-iodinated benzofuran derivative with antiarrhythmic properties. Structurally related to amiodarone, it exhibits a multi-channel blocking effect, targeting sodium (Na+), L-type calcium (Ca2+), and various potassium (K+) channels, including IKr, IKs, IKACh, and IKv1.5. Additionally, it possesses β1 receptor inhibitory activity.[1] This complex mechanism of action confers properties of Class I, II, III, and IV antiarrhythmic agents.[1] While clinical trials have primarily focused on atrial fibrillation,[2] one study in patients with implantable cardioverter-defibrillators (ICDs) suggested a trend towards a reduction in ventricular tachycardia (VT) and ventricular fibrillation (VF) episodes, although this was not statistically significant.[3][4]
These application notes provide a framework for investigating the efficacy and electrophysiological effects of this compound in preclinical models of ventricular tachycardia. Due to a lack of extensive published data on this compound in such specific models, the following protocols are based on its known mechanism of action and adapted from established methodologies for similar antiarrhythmic agents.
Data Presentation
Table 1: Electrophysiological Profile of this compound
| Parameter | Effect of this compound | Affected Ion Channels/Receptors | Potential Impact on Ventricular Arrhythmias |
| Action Potential Duration (APD) | Prolongation | K+ channel blockade (IKr, IKs) | Increased effective refractory period (ERP), potentially terminating re-entrant circuits. |
| Maximum upstroke velocity (Vmax) | Depression | Na+ channel blockade | Slowed conduction velocity, which can interrupt re-entrant tachycardias. |
| Cell Shortening/Contractility | Decrease | L-type Ca2+ channel blockade | Negative inotropic effect. |
| Heart Rate | Decrease | β1 receptor inhibition | Reduced sympathetic drive, which can be a trigger for ventricular arrhythmias. |
| PQ Interval | Prolongation | L-type Ca2+ channel blockade | Slowed atrioventricular conduction. |
Table 2: Summary of Clinical Trial Data in an ICD Population
| Study Population | Dosage | Primary Endpoint | Key Findings |
| 153 ICD recipients | 100 mg or 300 mg once daily for 6 months | Prevention of arrhythmia-triggered ICD therapies | - 46% relative risk reduction in VT/VF episodes in the 300 mg group (not statistically significant).- Trend toward a decreased number of all-cause shocks in the 300 mg group.- Post-hoc analysis showed a significant benefit in patients who had received ICD therapy within one month of randomization (P = .032). |
Signaling Pathways and Mechanisms of Action
This compound's multifactorial mechanism of action provides several avenues for mitigating ventricular tachycardia. The blockade of various ion channels and receptors disrupts the electrophysiological substrate necessary for the initiation and maintenance of ventricular arrhythmias.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Assessment in Isolated Ventricular Myocytes
Objective: To quantify the concentration-dependent effects of this compound on the action potential and key ion currents in ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit or guinea pig hearts).
-
Patch-clamp setup.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
Tyrode's solution.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Patch-Clamp Recordings:
-
Perform whole-cell patch-clamp recordings in current-clamp mode to measure action potential parameters (APD at 50% and 90% repolarization, Vmax, resting membrane potential).
-
In voltage-clamp mode, isolate and record key ionic currents:
-
INa: Fast sodium current.
-
ICa,L: L-type calcium current.
-
IKr and IKs: Rapid and slow components of the delayed rectifier potassium current.
-
-
-
This compound Application:
-
Establish a baseline recording in Tyrode's solution.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Allow for steady-state effects to be reached at each concentration before recording.
-
-
Data Analysis:
-
Measure changes in action potential parameters and ion current amplitudes relative to baseline.
-
Calculate IC50 values for the inhibition of each ion current.
-
Protocol 2: Ex Vivo Assessment in Langendorff-Perfused Heart
Objective: To evaluate the effects of this compound on global cardiac electrophysiology and susceptibility to induced ventricular tachycardia in an isolated heart model.
Materials:
-
Isolated heart (e.g., rabbit or guinea pig).
-
Langendorff perfusion system.
-
Monophasic action potential (MAP) and ECG recording equipment.
-
Programmable electrical stimulator.
-
Krebs-Henseleit solution.
-
This compound stock solution.
Methodology:
-
Heart Preparation: Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
Baseline Recordings: Record baseline ECG and MAPs from the ventricular epicardium. Determine the ventricular effective refractory period (VERP) using programmed electrical stimulation (S1-S2 protocol).
-
VT Induction: Attempt to induce VT using a programmed stimulation protocol (e.g., burst pacing or multiple extrastimuli).
-
This compound Perfusion: Perfuse the heart with a clinically relevant concentration of this compound.
-
Post-Drug Recordings: After a stabilization period, repeat the ECG and MAP recordings, VERP measurements, and VT induction protocol.
-
Data Analysis: Compare pre- and post-celivarone values for ECG intervals (QT, QRS), MAP duration, VERP, and the inducibility and duration of VT.
Protocol 3: In Vivo Model of Ischemia-Reperfusion Induced VT
Objective: To assess the efficacy of this compound in preventing ventricular tachycardia in a large animal model of myocardial infarction.
Materials:
-
Anesthetized, ventilated large animal (e.g., canine or swine).
-
Surgical instruments for thoracotomy.
-
ECG and hemodynamic monitoring equipment.
-
Coronary artery occluder.
-
Intravenous infusion pump.
-
This compound for intravenous administration.
Methodology:
-
Animal Preparation: Anesthetize the animal and institute mechanical ventilation. Perform a thoracotomy to expose the heart.
-
Instrumentation: Place epicardial electrodes for ECG recording and a catheter for measuring left ventricular pressure.
-
Ischemia Induction: Ligate a major coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 60 minutes) to create an ischemic zone.
-
Drug Administration: Administer this compound (or vehicle control) as an intravenous infusion, starting before or during the ischemic period.
-
Reperfusion: Release the coronary occlusion to initiate reperfusion, a period of high risk for ventricular arrhythmias.
-
Arrhythmia Monitoring: Continuously record the ECG throughout the ischemic and reperfusion phases.
-
Data Analysis: Quantify the incidence, duration, and severity of ventricular tachycardia and fibrillation in the this compound-treated group compared to the control group.
Experimental and Logical Workflows
Conclusion
This compound's profile as a multi-channel blocker suggests potential efficacy in the management of ventricular tachycardia. The provided protocols offer a structured approach for researchers to investigate its electrophysiological effects and antiarrhythmic potential in established preclinical models. Such studies are crucial to further elucidate the therapeutic utility of this compound for ventricular arrhythmias and to provide a mechanistic basis for its observed clinical trends. Given the limited specific preclinical data, careful dose-finding studies and comparison with well-characterized antiarrhythmics like amiodarone are highly recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in patients with an implantable cardioverter-defibrillator: adjunctive therapy for the reduction of ventricular arrhythmia-triggered implantable cardioverter-defibrillator interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Celivarone
For Researchers, Scientists, and Drug Development Professionals
Celivarone, a non-iodinated benzofuran derivative, presents significant promise as a multi-ion channel blocker for antiarrhythmic therapy research. However, its hydrophobic nature poses considerable challenges for dissolution in aqueous-based media required for in vitro experiments. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to help you overcome solubility issues and ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Problem: I've prepared a stock solution of this compound in DMSO, but upon dilution into my cell culture medium, a precipitate forms either immediately or over time.
This is a common issue arising from the poor aqueous solubility of this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is introduced to the aqueous environment of cell culture media can cause the compound to crash out of solution. Here’s a step-by-step guide to troubleshoot and prevent this "solvent shock."
Experimental Protocol: Step-by-Step Dissolution and Dilution
This protocol outlines the recommended procedure for preparing this compound solutions for in vitro assays to minimize precipitation.
-
Stock Solution Preparation (High Concentration):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% ACS-grade or cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Pre-warm your complete cell culture medium to 37°C. This is a critical step as solubility often decreases at lower temperatures.
-
Perform a serial dilution. Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first, create an intermediate dilution in a small volume of pre-warmed medium or a buffered salt solution like PBS.
-
To create the final working concentration, add the stock solution dropwise to the pre-warmed culture medium while gently swirling or vortexing the tube/flask. This gradual introduction helps to mitigate rapid solvent polarity changes.
-
Crucially, maintain the final DMSO concentration in your culture medium at the lowest possible level, ideally ≤ 0.5%, and for sensitive cell lines, ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in common laboratory solvents?
| Solvent | Predicted Solubility | Notes |
| Water | Very Low (Predicted: 0.00165 mg/mL)[1] | Practically insoluble. Not recommended as a primary solvent. |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used, but may have lower solubilizing capacity than DMSO. |
| PBS (pH 7.4) | Very Low | Not suitable for initial dissolution. |
Q2: I'm still observing a precipitate even after following the recommended protocol. What else can I do?
A2: If precipitation persists, consider the following advanced troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration might be above the kinetic solubility limit of this compound in your specific cell culture medium. Try working with a lower final concentration.
-
Increase Serum Concentration (If applicable): If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to stabilize this compound and prevent precipitation due to the binding of the compound to albumin and other proteins.
-
Use of Pluronic F-68: This non-ionic surfactant can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) in the cell culture medium to help maintain the solubility of hydrophobic compounds.
-
Sonication: After diluting the DMSO stock into the medium, brief sonication in a water bath sonicator can help to break down micro-precipitates and improve dissolution. However, be cautious as excessive sonication can generate heat and potentially degrade the compound or media components.
Q3: How can I be sure that the observed effects in my assay are due to soluble this compound and not micro-precipitates?
A3: This is a critical consideration for data integrity. To confirm that you are working with a soluble compound:
-
Microscopic Examination: Before treating your cells, inspect the prepared working solution under a microscope at high magnification. The presence of crystalline structures or amorphous aggregates is indicative of precipitation.
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Centrifugation: Prepare your final working solution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Test the supernatant on your cells. If the biological activity is retained in the supernatant, it suggests the compound is in solution.
Q4: What is the mechanism of action of this compound that I should be aware of for my in vitro model?
A4: this compound is a multi-target antiarrhythmic agent.[2] Its primary mechanism of action involves the blockade of several key ion channels in cardiac myocytes:
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Sodium (Na+) Channels: Slowing of the rapid depolarization phase of the action potential.
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L-type Calcium (Ca2+) Channels: Reduction of the plateau phase of the action potential.
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Potassium (K+) Channels (including IKr, IKs, IKACh, and IKv1.5): Prolongation of the action potential duration.
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β1-adrenergic Receptors: Inhibition of the effects of catecholamines on the heart.
This multi-channel blocking activity is central to its antiarrhythmic effects and should be considered when designing and interpreting your in vitro experiments.
Visualizing Experimental Workflows and Signaling Pathways
To further assist in your experimental design and understanding of this compound's action, the following diagrams have been generated.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound in a cardiac myocyte.
References
Technical Support Center: Troubleshooting Celivarone's Lack of Efficacy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected lack of efficacy of celivarone in clinical trials. This compound, a non-iodinated benzofuran derivative structurally related to amiodarone and dronedarone, showed promise in preclinical studies as a multi-ion channel blocker for the treatment of cardiac arrhythmias. However, it failed to demonstrate significant efficacy in pivotal clinical trials for the maintenance of sinus rhythm or the prevention of ventricular arrhythmias.[1][2] This guide aims to explore potential reasons for this discrepancy and provide a framework for researchers investigating similar compounds.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for this compound?
A1: this compound was designed as a multi-ion channel blocker, exhibiting properties of all four Vaughan Williams antiarrhythmic drug classes.[3] Preclinical studies indicated that it blocks multiple cardiac ion channels, including:
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Sodium (Na+) channels: (Class I effect)
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L-type Calcium (Ca2+) channels: (Class IV effect)
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Potassium (K+) channels: Including IKr, IKs, IKACh, and IKv1.5 (Class III effect)
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β1-adrenergic receptors: (Class II effect)
This broad-spectrum activity was expected to prolong the action potential duration and refractory period of cardiac cells, thereby suppressing arrhythmias.
Q2: Which major clinical trials investigated the efficacy of this compound, and what were the key outcomes?
A2: Several key clinical trials evaluated the efficacy of this compound, all of which failed to meet their primary endpoints:
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MAIA (Maintenance of Sinus Rhythm Post-Cardioversion): This trial assessed various doses of this compound (50, 100, 200, or 300 mg daily) against placebo and amiodarone in patients with a recent history of atrial fibrillation or atrial flutter (AF/AFL) who had been converted to sinus rhythm.[1] At the 3-month follow-up, there was no significant difference in the time to AF/AFL relapse between any of the this compound groups and the placebo group.[1]
-
CORYFEE (Conversion of Atrial Fibrillation/Flutter): This study evaluated the ability of this compound (300 or 600 mg daily) to convert patients from AF/AFL to sinus rhythm over a 2-day period. There was no significant difference in the rate of spontaneous conversion to sinus rhythm between the this compound and placebo groups.
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ALPHEE (Prevention of ICD Interventions): This trial investigated the efficacy of this compound (50, 100, or 300 mg daily) versus placebo in preventing implantable cardioverter-defibrillator (ICD) interventions (shocks or anti-tachycardia pacing) or death in patients with a history of ventricular tachycardia or fibrillation. This compound was not effective in preventing these events. A prior, smaller study called ICARIOS had suggested a non-significant trend towards efficacy at the 300mg dose, which prompted the larger ALPHEE trial.
Troubleshooting Guide: Potential Reasons for Lack of Efficacy
This section explores potential hypotheses for why this compound's promising preclinical profile did not translate into clinical efficacy.
Issue 1: Insufficient In Vivo Potency at Clinically Achievable Doses
Question: Could the doses of this compound used in the clinical trials have been too low to exert a significant antiarrhythmic effect?
Possible Explanation: While preclinical studies demonstrated multi-ion channel blockade, the concentrations required to achieve these effects may not have been reached or sustained in patients at the doses tested. A critical missing piece of data is a comprehensive comparison of the in vitro IC50 values for this compound against those of effective antiarrhythmics like amiodarone and dronedarone across a range of relevant cardiac ion channels.
Data Summary: Clinical Trial Dosing Regimens
| Clinical Trial | Patient Population | This compound Doses | Comparator(s) |
| MAIA | Post-cardioversion AF/AFL | 50, 100, 200, 300 mg once daily | Placebo, Amiodarone (200 mg daily after loading) |
| CORYFEE | AF/AFL for conversion | 300, 600 mg once daily for 2 days | Placebo |
| ALPHEE | ICD patients for prevention of VT/VF | 50, 100, 300 mg once daily | Placebo, Amiodarone (200 mg daily after loading) |
Experimental Protocol: In Vitro Ion Channel Potency Assessment
To investigate this, a researcher would need to perform concentration-response studies for this compound on a panel of key cardiac ion channels and compare the IC50 values to those of amiodarone and dronedarone.
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Cell Lines: Use stable cell lines expressing the human clones of the desired ion channels (e.g., hNav1.5, hCav1.2, hERG, hKCNQ1/hKCNE1).
-
Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure ion channel currents.
-
Voltage Protocols: Use specific voltage-clamp protocols to isolate and measure the current for each ion channel.
-
Concentration-Response Curves: Apply a range of concentrations of this compound, amiodarone, and dronedarone to the cells and record the resulting inhibition of the ion channel currents.
-
Data Analysis: Fit the concentration-response data to a Hill equation to determine the IC50 value for each compound on each ion channel.
Issue 2: Unfavorable Pharmacokinetics and/or Active Metabolites
Question: Did this compound's absorption, distribution, metabolism, or excretion properties limit its efficacy?
Data Summary: Comparative Pharmacokinetics of Amiodarone and Dronedarone
| Parameter | Amiodarone | Dronedarone | This compound |
| Bioavailability | ~50% (highly variable) | ~4-15% (increased with food) | Not publicly available |
| Half-life | 26-107 days (extremely long) | ~13-19 hours | Not publicly available |
| Metabolism | Extensively metabolized by CYP3A4 to an active metabolite (desethylamiodarone) | Extensively metabolized by CYP3A4 | Not publicly available |
| Iodine Content | Yes | No | No |
Experimental Protocol: Characterizing this compound Pharmacokinetics in an Animal Model
-
Animal Model: Utilize a suitable animal model (e.g., beagle dogs, which are commonly used for cardiovascular studies).
-
Dosing: Administer this compound intravenously (to determine clearance and volume of distribution) and orally (to assess bioavailability) at various doses.
-
Blood Sampling: Collect serial blood samples at predefined time points after drug administration.
-
Bioanalysis: Use a validated LC-MS/MS (liquid chromatography-tandem mass spectrometry) method to quantify the concentrations of this compound and any potential metabolites in the plasma samples.
-
Pharmacokinetic Modeling: Analyze the concentration-time data using pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Issue 3: Lack of a Key Pharmacodynamic Effect In Vivo
Question: Did this compound fail to produce the expected electrophysiological changes in the hearts of patients?
Possible Explanation: While this compound may block multiple ion channels in vitro, its integrated effect on the cardiac action potential in vivo might be insufficient to be antiarrhythmic. For example, a balanced block of both inward (depolarizing) and outward (repolarizing) currents could result in a minimal net change in action potential duration. The significant efficacy of amiodarone is thought to be related to its complex and profound effects on cardiac electrophysiology that develop over time. This compound may lack a similarly dominant and beneficial electrophysiological profile in vivo.
Experimental Protocol: Assessing the Effect of this compound on Cardiac Action Potential Duration
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Tissue Preparation: Isolate cardiac tissue (e.g., ventricular papillary muscles or Purkinje fibers) from a suitable animal model (e.g., guinea pig or rabbit).
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Electrophysiology Setup: Mount the tissue in an organ bath perfused with a physiological salt solution and maintain it at a physiological temperature.
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Microelectrode Recordings: Impale the cardiac cells with sharp glass microelectrodes to record intracellular action potentials.
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Drug Application: After obtaining stable baseline recordings, perfuse the tissue with increasing concentrations of this compound.
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Data Analysis: Measure key action potential parameters, including action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and maximum upstroke velocity (Vmax).
Visualizations
Signaling Pathway: this compound's Intended Multi-Channel Blockade
Caption: Intended mechanism of action of this compound.
Experimental Workflow: Troubleshooting Lack of Efficacy
Caption: A logical workflow for investigating this compound's lack of efficacy.
Conclusion
The failure of this compound in clinical trials, despite a promising preclinical profile, underscores the complexities of antiarrhythmic drug development. For researchers working on new chemical entities in this space, a thorough and comparative preclinical evaluation is critical. This includes not only identifying ion channel targets but also quantifying the potency at these targets relative to established drugs, elucidating the pharmacokinetic and pharmacodynamic relationship, and understanding the integrated effect on cardiac electrophysiology. By systematically addressing the potential issues outlined in this guide, researchers can increase the likelihood of translating preclinical findings into clinically effective therapies.
References
- 1. This compound for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound, with amiodarone as calibrator, in patients with an implantable cardioverter-defibrillator for prevention of implantable cardioverter-defibrillator interventions or death: the ALPHEE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The electrophysiologic basis for the use of amiodarone for treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Celivarone for Patch-Clamp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Celivarone in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-ion channel blocker, meaning it affects several types of ion channels involved in the cardiac action potential. It is known to block sodium (Na+), L-type calcium (Ca2+), and various potassium (K+) channels, including the rapid delayed rectifier current (IKr), the slow delayed rectifier current (IKs), the acetylcholine-activated potassium current (IKACh), and the ultrarapid delayed rectifier potassium current (IKv1.5).[1] This broad-spectrum activity classifies it as a class I, II, III, and IV antiarrhythmic agent.[1]
Q2: What are the expected effects of this compound on the cardiac action potential?
A2: Due to its multi-channel blocking effects, this compound is expected to cause a longer PQ interval and decreased cell shortening, which indicates a blockage of L-type Ca2+ channels. It also leads to a depressed maximum current with each action potential without a change in the resting membrane potential, a characteristic of Na+ channel blockage. Furthermore, by blocking K+ channels, it results in a longer action potential duration.[1]
Q3: In what concentration range should I start my experiments with this compound?
Q4: How should I prepare this compound for my experiments?
A4: this compound is a lipophilic compound. For patch-clamp experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then diluted to the final desired concentration in the extracellular (bath) solution. It is crucial to keep the final DMSO concentration in the recording solution as low as possible (ideally ≤0.1%) to avoid solvent effects on the ion channels and cell membrane.[2][3]
Q5: Is this compound stable in aqueous recording solutions?
A5: The stability of this compound in aqueous solutions over long experiments has not been extensively documented in the available literature. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment. Due to its lipophilic nature, there is a possibility of precipitation or adsorption to the perfusion system tubing. Visually inspect your solutions and consider the use of materials with low protein binding for your perfusion system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound observed | Concentration too low: The applied concentration of this compound may be below the effective range for the target ion channel in your specific cell type. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to determine the IC50. |
| Degradation/Precipitation: this compound may have degraded or precipitated out of the solution. | Prepare fresh solutions for each experiment. Ensure the final DMSO concentration is appropriate and that the drug is fully dissolved. | |
| Incorrect experimental conditions: The voltage protocol or recording solutions may not be optimal for observing the effects on the target ion channel. | Verify your voltage protocols and the composition of your internal and external solutions are appropriate for the specific ion channel you are studying. | |
| Unstable recordings or loss of seal after this compound application | High DMSO concentration: The final concentration of DMSO in your recording solution might be too high, affecting membrane stability. | Ensure the final DMSO concentration is at or below 0.1%. If higher concentrations are necessary due to solubility issues, include a vehicle control with the same DMSO concentration. |
| Compound precipitation: The drug may be precipitating at the final concentration, and the precipitate could be interfering with the gigaohm seal. | Visually inspect the solution for any signs of precipitation. Consider gentle sonication of the stock solution before dilution. | |
| Non-specific membrane effects: At higher concentrations, this compound might have non-specific effects on the cell membrane, leading to instability. | If instability is observed at higher concentrations, try to work within a lower, more specific concentration range. | |
| Unexpected changes in multiple currents | Multi-channel effects: this compound is a multi-ion channel blocker. | Be aware that this compound will likely affect more than just your primary target channel. To isolate the effect on a specific current, use specific ion channel blockers for the other channels or use cell lines expressing only the channel of interest. |
| Slow onset of the blocking effect | Lipophilic nature of the compound: this compound may partition into the lipid membrane, leading to a slower equilibration time at the binding site. | Allow for a longer perfusion time with the this compound-containing solution to ensure a steady-state block is reached before recording. |
| Variability in results between experiments | Inconsistent solution preparation: Small variations in the preparation of this compound dilutions can lead to different effective concentrations. | Be meticulous in preparing your solutions. Use calibrated pipettes and ensure the stock solution is well-mixed before dilution. |
| Differences in cell health or passage number: The expression levels of ion channels can vary with cell health and passage number. | Use cells from a consistent passage number and ensure they are healthy before starting your experiments. |
Experimental Protocols
General Whole-Cell Patch-Clamp Protocol
This protocol provides a general framework. Specific parameters, especially the voltage protocols, should be adapted for the ion channel of interest.
1. Cell Preparation:
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Culture cells (e.g., HEK293 cells stably expressing the target ion channel, or isolated cardiomyocytes) on glass coverslips.
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On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
| Solution Type | Reagent | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution (for K+ currents) | K-Gluconate | 120 |
| KCl | 20 | |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na2-GTP | 0.3 | |
| pH adjusted to 7.2 with KOH | ||
| Internal (Pipette) Solution (for Na+ or Ca2+ currents) | CsCl | 120 |
| TEA-Cl | 20 | |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na2-GTP | 0.3 | |
| pH adjusted to 7.2 with CsOH |
3. Recording Procedure:
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Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
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Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
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Rupture the cell membrane to achieve the whole-cell configuration.
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Allow the cell to stabilize for a few minutes before starting recordings.
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Apply voltage-clamp protocols specific to the ion channel being studied.
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Perfuse the bath with the control external solution to obtain a baseline recording.
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Perfuse the bath with the external solution containing the desired concentration of this compound.
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Record the changes in the ionic current until a steady-state effect is observed.
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To determine the IC50, apply a range of concentrations and measure the percentage of current inhibition at each concentration.
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of Celivarone in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the multi-target nature of Celivarone in your cellular assays. As an experimental antiarrhythmic agent, this compound's mechanism of action involves the modulation of multiple ion channels, which can be perceived as off-target effects depending on the specific research focus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is an experimental, non-iodinated benzofuran derivative, structurally related to amiodarone, investigated for its antiarrhythmic properties.[1] Its primary mechanism of action is the blockade of multiple cardiac ion channels. The known targets include:
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Sodium (Na+) Channels: Inhibition of fast sodium channels contributes to its Class I antiarrhythmic effects.[1]
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L-type Calcium (Ca2+) Channels: Blockade of these channels results in Class IV antiarrhythmic activity.[1]
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Potassium (K+) Channels: this compound blocks several types of potassium channels, including IKr, IKs, IKACh, and IKv1.5, leading to Class III antiarrhythmic effects.[1]
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β1-Adrenergic Receptors: Inhibition of these receptors imparts Class II antiarrhythmic properties.[1]
This multi-target profile means that in an assay focused on a single ion channel, its effects on other channels can be considered off-target effects that need to be accounted for.
Q2: I am studying the effect of this compound on sodium channels, but I am observing changes in calcium signaling. Is this an off-target effect?
A2: This is not an off-target effect in the traditional sense of an unintended molecular interaction, but rather a manifestation of this compound's known multi-target mechanism of action. This compound is a known blocker of L-type calcium channels in addition to its effects on sodium channels. Therefore, it is expected that you will observe alterations in calcium signaling. To isolate the effects on sodium channels, you will need to design your experiments to control for or inhibit the confounding calcium channel blockade.
Q3: How can I differentiate between the on-target and "off-target" (multi-target) effects of this compound in my experiments?
A3: Differentiating the effects of a multi-target inhibitor like this compound requires a systematic approach:
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Use of specific ion channel blockers: In your assay, after treating with this compound, you can apply a highly specific blocker for the suspected "off-target" channel to see if the observed effect is reversed or occluded.
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Varying experimental conditions: Some ion channels are voltage-dependent. You can use electrophysiological techniques like patch-clamp to hold the cell at a membrane potential that favors the activity of your target channel while minimizing the activity of others.
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Genetically modified cell lines: If available, use cell lines that lack the expression of the suspected "off-target" ion channels to see if the cellular response to this compound is altered.
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Dose-response curves: Generate dose-response curves for this compound's effect on different cellular parameters. The potency (IC50) for different effects can sometimes help to distinguish between the engagement of different targets.
Quantitative Data
Due to the discontinuation of this compound's clinical development, specific IC50 values for its various targets are not widely available in peer-reviewed literature. However, it is known that its inhibitory actions are dose-dependent. For reference, below are the known targets of this compound and, for comparative purposes, the IC50 values of the structurally related and well-characterized drug, amiodarone.
Disclaimer: The IC50 values provided for Amiodarone are for reference only and do not represent the values for this compound.
| Target Ion Channel/Receptor | This compound Effect | Amiodarone IC50 (for reference) | Reference |
| Sodium (Na+) Channel | Inhibition | ~3.6 µM (for binding) | |
| Late Sodium (Na+) Current | Inhibition | ~3.0 µM | |
| L-type Calcium (Ca2+) Channel | Inhibition | Not specified | |
| Potassium (K+) Channel (hERG/IKr) | Inhibition | ~0.8 µM | |
| Potassium (K+) Channel (IKAS) | Inhibition | ~8.03 µM | |
| β1-Adrenergic Receptor | Inhibition | Not specified |
Troubleshooting Guides
Issue 1: Unexpected changes in cell viability or morphology at high concentrations of this compound.
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Question: I am observing significant cytotoxicity in my cell line when using this compound at concentrations above 10 µM. Is this an expected off-target effect?
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Answer and Troubleshooting Steps:
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Cytotoxicity Assessment: High concentrations of many compounds can lead to non-specific effects and cytotoxicity. It is crucial to perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of this compound for your specific cell line.
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Dose-Response: Conduct your primary assay across a wide range of this compound concentrations, starting from nanomolar levels. This will help you identify a therapeutic window where you can observe the desired pharmacological effect without inducing significant cell death.
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Control Compound: Include a positive control for cytotoxicity in your experiments to ensure that your assay is working correctly.
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Observation Time: Shorten the incubation time with this compound to see if the cytotoxic effects are time-dependent.
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Issue 2: Inconsistent results in electrophysiology experiments (Patch-Clamp).
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Question: I am trying to measure the effect of this compound on IKr currents using whole-cell patch-clamp, but my recordings are unstable and the seal is frequently lost after drug application. What could be the cause?
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Answer and Troubleshooting Steps:
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Seal Stability: Ensure you have a stable gigaohm seal before applying this compound. Unstable seals are more prone to rupture upon drug perfusion.
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Solvent Effects: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can affect membrane integrity. Keep the final DMSO concentration in your recording solution below 0.1%. Run a vehicle control to check for any solvent-induced effects on your cells.
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Pipette Solution: Ensure the internal solution in your patch pipette is properly filtered and has the correct osmolarity to maintain cell health.
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Perfusion Rate: A rapid perfusion rate can mechanically stress the cell and disrupt the seal. Apply this compound at a slow and steady rate.
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Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Ion Channel Blockade
This protocol is designed to measure the effect of this compound on a specific voltage-gated ion channel current (e.g., IKr) in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel).
Materials:
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HEK293 cells expressing the target ion channel
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External solution (e.g., Tyrode's solution)
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Internal solution (pipette solution)
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Patch pipettes (2-5 MΩ)
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Patch-clamp amplifier and data acquisition system
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This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
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Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
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Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
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Seal Formation: Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
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Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
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Baseline Recording: Clamp the cell at a holding potential (e.g., -80 mV) and apply a voltage protocol specific for your target ion channel to elicit and record the baseline current.
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This compound Application: Perfuse the external solution containing the desired concentration of this compound over the cell.
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Effect Recording: Once the drug effect has reached a steady state, apply the same voltage protocol to record the ion channel current in the presence of this compound.
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Washout: Perfuse the cell with the control external solution to wash out the drug and observe any reversal of the effect.
Protocol 2: Fluo-4 Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration in response to this compound, which is useful for assessing its effects on L-type calcium channels.
Materials:
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Cells of interest (e.g., cardiomyocytes or a cell line expressing L-type calcium channels)
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Fluo-4 AM calcium indicator
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS)
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96-well black, clear-bottom microplate
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Fluorescence microplate reader
Procedure:
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Cell Seeding: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
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Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the wells and add the Fluo-4 AM loading solution.
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Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved by intracellular esterases.
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Washing: Gently wash the cells with HBSS to remove excess dye.
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Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a microplate reader (Excitation: ~490 nm, Emission: ~520 nm).
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Compound Addition: Add different concentrations of this compound to the wells.
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Kinetic Reading: Immediately start recording the fluorescence intensity over time to capture the change in intracellular calcium concentration.
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Data Analysis: Analyze the fluorescence data to determine the effect of this compound on calcium flux.
Protocol 3: Membrane Potential Assay
This assay uses a voltage-sensitive fluorescent dye to measure changes in the cell membrane potential induced by this compound.
Materials:
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Cells of interest
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Membrane potential-sensitive dye (e.g., a bis-oxonol dye)
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HBSS or other appropriate buffer
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96-well black, clear-bottom microplate
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Fluorescence microplate reader
Procedure:
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Cell Seeding: Plate the cells in a 96-well microplate and culture until they form a confluent monolayer.
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Dye Loading: Prepare the dye loading solution in HBSS according to the manufacturer's instructions. Add the dye solution to the cells and incubate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
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Compound Addition: Add various concentrations of this compound to the wells.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye. An increase or decrease in fluorescence will indicate depolarization or hyperpolarization, respectively, depending on the dye used.
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Data Analysis: Quantify the change in fluorescence to determine the effect of this compound on the membrane potential.
Visualizations
Caption: this compound's inhibitory effect on the β1-adrenergic signaling pathway.
Caption: General experimental workflow for cellular fluorescence-based assays.
References
Celivarone ALPHEE Trial: Technical Support Center
This technical support center provides a detailed analysis for researchers and drug development professionals on the failure of the Celivarone ALPHEE clinical trial.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the this compound ALPHEE trial's failure?
The this compound ALPHEE trial failed because the drug did not meet its primary efficacy endpoint.[1] this compound, at any of the three doses tested (50 mg, 100 mg, and 300 mg), was not more effective than a placebo in preventing the composite primary endpoint of ventricular tachycardia/ventricular fibrillation (VT/VF)-triggered Implantable Cardioverter-Defibrillator (ICD) interventions or sudden death.[2] None of the comparisons between the this compound groups and the placebo group achieved statistical significance.[2]
Q2: What was the trial's primary endpoint and why was it chosen?
The primary efficacy endpoint was the first occurrence of VT/VF that triggered an ICD intervention (either shocks or anti-tachycardia pacing) or sudden death.[2][3] This endpoint was chosen because it represents a clinically meaningful measure of an antiarrhythmic drug's effectiveness in a high-risk population of patients who already have an ICD for life-threatening ventricular arrhythmias. The goal was to see if this compound could reduce the frequency of these dangerous events and the subsequent ICD therapies, which can be painful and psychologically distressing for patients.
Q3: How did this compound's efficacy compare to placebo and the active calibrator?
This compound's performance was statistically indistinguishable from placebo. While the 300 mg dose showed a slight trend toward a reduction in the primary endpoint, the 50 mg dose actually performed worse than placebo. In contrast, the active calibrator, amiodarone, demonstrated a clear reduction in the primary endpoint, validating the trial's design and the sensitivity of the patient population to effective antiarrhythmic therapy.
Table 1: Primary Efficacy Endpoint Results in the ALPHEE Trial
| Treatment Group | N | Patients with Primary Endpoint Event (%) | Hazard Ratio (vs. Placebo) |
| Placebo | - | 61.5% | - |
| This compound 50 mg | - | 67.0% | 1.199 |
| This compound 100 mg | - | 58.8% | N/A |
| This compound 300 mg | - | 54.9% | 0.860 |
| Amiodarone 200 mg | - | 45.3% | N/A |
| Data sourced from Kowey et al., Circulation, 2011. |
Q4: Were there any significant safety issues with this compound in the ALPHEE trial?
No, this compound was reported to have an acceptable safety profile in the ALPHEE trial. A prior, smaller study (ICARIOS) noted more heart failure events in the this compound groups compared to placebo, but the difference was not statistically significant. This compound was developed as a non-iodinated benzofuran derivative to avoid the thyroid and pulmonary toxicities associated with its structural analog, amiodarone.
Troubleshooting Guide: Investigating the Efficacy Failure
Issue: this compound, a multi-channel blocking antiarrhythmic agent, did not demonstrate statistically significant efficacy in preventing ventricular arrhythmias or sudden death in a high-risk ICD patient population.
Analysis 1: Pharmacological Profile vs. Clinical Outcome this compound was designed to have broad antiarrhythmic properties, acting on multiple cardiac ion channels (Na+, Ca2+, and K+) similarly to amiodarone, but without the iodine component. This multi-channel blockade was hypothesized to prolong the action potential duration and reduce cardiac excitability, thereby suppressing arrhythmias. However, the lack of efficacy in the ALPHEE trial suggests that this specific pharmacological profile did not translate into a clinical benefit in this patient population. It is possible that the balance of channel blockade was not optimal for preventing VT/VF, or that off-target effects, while not producing overt safety signals, may have counteracted any potential antiarrhythmic benefit.
Analysis 2: Preclinical and Prior Clinical Data The progression to the larger ALPHEE trial was based on a non-significant trend towards efficacy observed in the smaller ICARIOS study, particularly for the 300 mg dose. This highlights a common challenge in drug development: promising but statistically non-significant trends in early-phase trials may not be confirmed in larger, more definitive Phase III studies. Furthermore, other trials such as MAIA and CORYFEE concluded that this compound was not efficacious for the treatment of atrial fibrillation, suggesting a broader lack of clinical antiarrhythmic effect.
Methodologies and Visualizations
Experimental Protocol: ALPHEE Trial Design
The ALPHEE study was a randomized, double-blind, placebo-controlled, parallel-group trial involving 486 patients.
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Patient Population: Patients with a left ventricular ejection fraction (LVEF) of ≤40% who had either received an ICD for documented VT/VF within the previous month or had experienced at least one ICD intervention for VT/VF in the previous month.
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Treatment Arms: Patients were randomized to one of five arms:
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This compound 50 mg/day
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This compound 100 mg/day
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This compound 300 mg/day
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Placebo
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Amiodarone 200 mg/day (as an active calibrator)
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Duration: The median treatment duration was 9 months.
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Primary Analysis: The primary endpoint was analyzed based on the time to the first event of VT/VF leading to ICD intervention or sudden death. The efficacy of each this compound dose was compared to placebo using a log-rank test.
Visualizations
Caption: Proposed multi-channel mechanism of action for this compound.
Caption: High-level experimental workflow of the ALPHEE Trial.
References
- 1. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 2. Efficacy and safety of this compound, with amiodarone as calibrator, in patients with an implantable cardioverter-defibrillator for prevention of implantable cardioverter-defibrillator interventions or death: the ALPHEE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in patients with an implantable cardioverter-defibrillator: adjunctive therapy for the reduction of ventricular arrhythmia-triggered implantable cardioverter-defibrillator interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Guide on Celivarone's Preclinical to Clinical Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the challenges encountered in translating promising preclinical data of the antiarrhythmic agent Celivarone into successful clinical outcomes in humans. This guide, presented in a question-and-answer format, directly addresses specific issues and discrepancies that researchers may encounter, offering insights into the potential reasons for the translational failure.
Frequently Asked Questions (FAQs)
Q1: this compound showed robust antiarrhythmic effects in our preclinical animal models. Why did it fail to demonstrate efficacy in human clinical trials?
A1: This is a critical and frequently encountered challenge in drug development. The discrepancy between this compound's preclinical efficacy and its clinical trial outcomes can be attributed to several factors:
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Species-Specific Differences in Cardiac Electrophysiology: The ion channel composition and electrophysiological properties of the animal hearts used in preclinical studies (e.g., dogs, guinea pigs, rats) can differ significantly from humans. These differences can alter a drug's efficacy and proarrhythmic potential.
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Differences in Arrhythmia Substrates: Preclinical arrhythmia models often involve acutely induced and homogenous substrates (e.g., vagally induced atrial fibrillation in healthy animal hearts). In contrast, patients in clinical trials typically have chronic and complex arrhythmia substrates resulting from underlying structural heart disease, which may not be as responsive to the mechanisms of action demonstrated in simpler models.
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Off-Target Effects and Lack of Atrial Selectivity in Humans: While preclinical data suggested some atrial selectivity, this may not have translated to a clinically meaningful degree in humans, potentially leading to a narrow therapeutic window and a lack of efficacy at tolerable doses.
Q2: We are observing inconsistent results in our in vitro ion channel block assays with this compound. What could be the cause?
A2: Inconsistencies in in vitro assays can arise from several methodological factors. Here are some troubleshooting points to consider:
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Cellular System: The type of cell used for expressing the ion channels (e.g., CHO, HEK293, or cardiomyocytes) can influence the channel's pharmacology. Ensure consistency in the cell line and passage number.
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Voltage Protocol: The specific voltage-clamp protocol used to elicit and measure the ion current is critical. The state-dependence of this compound's channel blocking activity means that different voltage protocols can yield different IC50 values. Refer to the detailed experimental protocols section for a standardized approach.
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Experimental Conditions: Maintain tight control over experimental conditions such as temperature, pH, and the composition of intracellular and extracellular solutions. Minor variations can significantly impact ion channel function.
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Drug Concentration and Stability: Verify the concentration and stability of your this compound stock solutions. Degradation of the compound can lead to a loss of potency.
Q3: What were the key preclinical findings that supported the clinical development of this compound?
A3: this compound demonstrated a promising multi-channel blocking profile in preclinical studies, suggesting it could be a potent antiarrhythmic agent with a potentially better safety profile than existing drugs like amiodarone. Key findings included:
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Broad-Spectrum Ion Channel Blockade: In vitro studies showed that this compound blocks multiple potassium channels (IKr, IKs, IKACh, and IKv1.5) and the L-type calcium channel (ICa(L))[1]. This multi-channel action was thought to contribute to its antiarrhythmic efficacy.
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Efficacy in Atrial Fibrillation Models: In a canine model of vagally induced atrial fibrillation, intravenous this compound terminated the arrhythmia and prevented its reinduction[2]. It also prevented atrial fibrillation in isolated guinea pig hearts[2].
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Efficacy in Ventricular Arrhythmia Models: this compound demonstrated a dose-dependent prevention of reperfusion-induced arrhythmias in rats and reduced mortality following coronary artery ligation[2].
Troubleshooting Guides
Guide 1: Discrepancy in Efficacy Between Preclinical and Clinical Atrial Fibrillation Studies
If your research is showing promising results for an antiarrhythmic in a preclinical atrial fibrillation model that did not translate for this compound, consider the following:
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Problem: Significant efficacy in an acute, vagally-induced AF model in dogs does not predict efficacy in patients with persistent or paroxysmal AF.
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Troubleshooting Steps:
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Evaluate the Animal Model: Does your animal model reflect the chronicity and structural remodeling seen in human AF? Consider using models with long-term rapid atrial pacing to induce more clinically relevant atrial remodeling.
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Assess Atrial Selectivity: Preclinical evidence of atrial selectivity for this compound was a key attractive feature. Re-evaluate the atrial-to-ventricular electrophysiological effects of your compound at clinically relevant concentrations.
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Consider "Upstream" Effects: Human AF is often associated with underlying conditions like hypertension and heart failure. Investigate if your compound has beneficial effects on these "upstream" factors in addition to direct ion channel block.
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Guide 2: Unexpected Lack of Efficacy in Ventricular Arrhythmia Prevention
For researchers working on ventricular arrhythmias who are seeing preclinical success but are wary of the translational failure of drugs like this compound:
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Problem: Efficacy in preventing reperfusion-induced arrhythmias in rats did not translate to preventing ICD interventions or death in high-risk human patients.
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Troubleshooting Steps:
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Analyze the Patient Population: The patient populations in the ALPHEE and ICARIOS trials had significant structural heart disease and were at high risk for ventricular arrhythmias. Ensure your preclinical models reflect this underlying pathology.
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Evaluate Proarrhythmic Potential: While this compound had a good safety profile, subtle proarrhythmic effects at the cellular level might be unmasked in the context of a diseased human myocardium. Thoroughly assess proarrhythmic risk in multiple preclinical models.
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Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Develop a robust PK/PD model to ensure that the drug concentrations achieved at the site of action in your animal models are comparable to those expected in humans at safe and tolerable doses.
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Data Presentation
Table 1: Comparison of this compound's Preclinical In Vitro Ion Channel Blocking Activity and Clinical Efficacy
| Ion Channel | Preclinical In Vitro IC50 (µM)[1] | Clinical Trial | Clinical Indication | Primary Efficacy Outcome | Result |
| IKr | ~10 | MAIA | Maintenance of sinus rhythm post-cardioversion for AF/AFL | Time to AF/AFL relapse | No significant difference vs. placebo |
| IKs | ~30 | CORYFEE | Conversion of AF/AFL to sinus rhythm | Rate of spontaneous conversion to sinus rhythm | No significant difference vs. placebo |
| IKACh | 0.09 | ALPHEE | Prevention of ICD interventions or death in patients with VT/VF | Occurrence of VT/VF-triggered ICD interventions or sudden death | No significant difference vs. placebo |
| IKv1.5 | 2.7 | ICARIOS | Prevention of VT/VF-triggered ICD interventions | Prevention of VT/VF-triggered ICD interventions | Non-significant positive trend at 300mg dose |
| ICa(L) | ~5 |
Table 2: Summary of this compound Efficacy in Preclinical Animal Models
| Animal Model | Arrhythmia Type | Administration Route | Dose/Concentration | Key Efficacy Finding | Citation |
| Anesthetized Dogs | Vagally Induced Atrial Fibrillation | Intravenous | 3 and 10 mg/kg | Terminated AF in all dogs and prevented reinduction in 4 out of 7. | |
| Isolated Guinea Pig Hearts | Low-K+ Medium-Induced Atrial Fibrillation | In Vitro | 0.1 to 1 µM | Prevented AF in a concentration-dependent manner. | |
| Anesthetized Rats | Reperfusion-Induced Ventricular Arrhythmias | Intravenous & Oral | 0.1 to 10 mg/kg (IV) & 3 to 90 mg/kg (PO) | Prevented arrhythmias with a dose-effect relationship. | |
| Conscious Rats | Post-Coronary Artery Ligation | Oral | 30 to 90 mg/kg | Reduced early mortality. |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of Ion Channel Currents
This is a generalized protocol based on standard electrophysiological techniques. Specific parameters for this compound studies should be optimized based on the target ion channel and expression system.
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Cell Preparation: Culture cells (e.g., CHO or HEK293) stably expressing the human cardiac ion channel of interest on glass coverslips.
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Solution Preparation:
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External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
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Electrophysiological Recording:
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Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
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Rupture the membrane to achieve the whole-cell configuration.
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Apply a specific voltage-clamp protocol to elicit the target ion current. For example, to record IKr, a depolarizing pulse to +20 mV followed by a repolarizing step to -40 mV is typically used.
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Perfuse the external solution containing various concentrations of this compound to determine the concentration-dependent block of the ion current.
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Analyze the data to calculate the IC50 value.
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Protocol 2: Vagally Induced Atrial Fibrillation in Anesthetized Dogs
This protocol is a summary of the methodology used in preclinical studies of this compound.
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Animal Preparation: Anesthetize mongrel dogs and instrument them for ECG and blood pressure monitoring.
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Vagal Stimulation: Isolate and stimulate the cervical vagal nerves to induce bradycardia and shorten atrial refractory periods, creating a substrate for AF.
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AF Induction: Induce atrial fibrillation by rapid atrial pacing.
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Drug Administration: Administer this compound intravenously at escalating doses.
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Efficacy Assessment: Monitor the ECG for termination of AF and attempt to re-induce AF to assess for prevention.
Protocol 3: Reperfusion-Induced Arrhythmia in Anesthetized Rats
This is a standard model for assessing the efficacy of drugs against ventricular arrhythmias associated with ischemia-reperfusion.
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Animal Preparation: Anesthetize rats and monitor their ECG.
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Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 5-10 minutes) to induce ischemia.
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Drug Administration: Administer this compound either intravenously before reperfusion or orally as a pretreatment.
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Reperfusion: Release the ligature to allow reperfusion of the ischemic myocardium, which typically induces ventricular arrhythmias.
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Arrhythmia Analysis: Quantify the incidence and duration of ventricular tachycardia and fibrillation during the reperfusion period.
Visualizations
Caption: Logical relationship of this compound's translational failure.
Caption: this compound's preclinical to clinical experimental workflow.
Caption: Preclinical mechanism of action of this compound.
References
- 1. Efficacy and safety of this compound, with amiodarone as calibrator, in patients with an implantable cardioverter-defibrillator for prevention of implantable cardioverter-defibrillator interventions or death: the ALPHEE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Proarrhythmic Effects of Celivarone in Experimental Settings
For researchers, scientists, and drug development professionals utilizing Celivarone, this technical support center provides essential guidance on troubleshooting and mitigating its potential proarrhythmic effects during in vitro and in vivo experiments. This compound is a multi-ion channel blocker, and understanding its complex pharmacological profile is crucial for accurate experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's proarrhythmic potential?
A1: this compound, like many antiarrhythmic drugs, can paradoxically induce arrhythmias. Its primary proarrhythmic potential stems from its multi-channel blocking activity. By blocking key cardiac ion channels, particularly the hERG (IKr) potassium channel, this compound can prolong the cardiac action potential duration (APD), which is reflected as QT interval prolongation on an electrocardiogram (ECG).[1] Excessive APD prolongation can lead to early afterdepolarizations (EADs), which are known triggers for potentially fatal arrhythmias like Torsades de Pointes (TdP).
Q2: What are the known ion channels targeted by this compound?
A2: this compound is a non-iodinated benzofuran derivative, structurally related to amiodarone, and exhibits a broad spectrum of ion channel inhibition.[1] Its targets include:
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Potassium Channels: IKr (hERG), IKs, IKACh, and IKv1.5[1]
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Sodium Channels: Peak and Late INa[1]
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Calcium Channels: L-type Ca2+ channels
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Adrenergic Receptors: β1-adrenergic receptors
This complex interaction profile necessitates a comprehensive approach to assessing its proarrhythmic risk.
Q3: What are the initial signs of proarrhythmia in my cellular or tissue-based experiments?
A3: In cellular electrophysiology studies (e.g., patch-clamp on isolated cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes - hiPSC-CMs), the primary indicators of proarrhythmia include:
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Significant prolongation of the action potential duration (APD), particularly APD at 90% repolarization (APD90).
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The appearance of early afterdepolarizations (EADs), which are depolarizing oscillations during the plateau or repolarization phase of the action potential.
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Triggered beats or sustained arrhythmias following the application of this compound.
In tissue preparations (e.g., Langendorff-perfused hearts), you may observe ventricular tachycardia, ventricular fibrillation, or Torsades de Pointes.
Troubleshooting Guide
Issue 1: Unexpectedly High Incidence of Early Afterdepolarizations (EADs)
If you observe a high incidence of EADs in your cellular preparations after applying this compound, consider the following troubleshooting steps:
| Potential Cause | Suggested Mitigation Strategy | Experimental Verification |
| Excessive hERG Channel Blockade | Co-administer a selective late sodium current (INa-L) inhibitor. INa-L contributes to maintaining the plateau potential, and its inhibition can help to shorten the APD and suppress EADs. | Perform patch-clamp experiments to measure APD and EAD incidence with this compound alone and in combination with an INa-L inhibitor (e.g., Ranolazine, Eleclazine). |
| Increased Calcium Influx | Co-administer a low concentration of a non-dihydropyridine L-type calcium channel blocker (e.g., Verapamil, Diltiazem). This can counteract the effects of increased calcium entry that may contribute to EAD formation. | Measure intracellular calcium transients and action potentials simultaneously to assess the effect of the calcium channel blocker on both parameters in the presence of this compound. |
| Enhanced Sympathetic Stimulation (in tissue preps) | If your experimental model involves sympathetic stimulation (e.g., perfusion with catecholamines), leverage this compound's inherent beta-blocking properties. If proarrhythmia persists, consider reducing the concentration of the sympathomimetic agent. | Record ECG and/or monophasic action potentials in a Langendorff-perfused heart model with and without sympathetic stimulation in the presence of this compound. |
Issue 2: Significant QT Prolongation Observed in In Vivo Models
For in vivo experiments where significant QT prolongation is a concern, the following strategies can be employed for further investigation and potential mitigation:
| Potential Cause | Suggested Mitigation Strategy | Experimental Verification |
| Dominant IKr Blockade | Investigate the contribution of other ion channel effects. Since this compound also blocks sodium and calcium channels, these effects might partially offset the proarrhythmic risk of IKr blockade. | In a dedicated cardiac safety study, measure ECG intervals (PR, QRS, QT) at various doses of this compound to create a dose-response curve. Concurrently, use in silico modeling based on in vitro ion channel data (if available) to predict the integrated effect on the ECG. |
| Drug Accumulation or Metabolism | Assess the pharmacokinetic profile of this compound in your animal model. Proarrhythmic effects may be concentration-dependent. | Measure plasma concentrations of this compound at different time points corresponding to ECG recordings to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship for QT prolongation. |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology for Assessing Proarrhythmic Risk and Mitigation
Objective: To characterize the electrophysiological effects of this compound on isolated ventricular myocytes and to test the efficacy of a late sodium current inhibitor in mitigating proarrhythmic events.
Materials:
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Isolated ventricular myocytes (e.g., from rabbit, guinea pig, or hiPSC-CMs)
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Whole-cell patch-clamp setup
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External solution (Tyrode's solution)
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Internal pipette solution
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This compound stock solution
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Late sodium current inhibitor (e.g., Ranolazine) stock solution
Methodology:
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Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.
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Establish whole-cell patch-clamp configuration.
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Record baseline action potentials (APs) in current-clamp mode by injecting a 2-4 ms suprathreshold depolarizing current pulse at a frequency of 1 Hz.
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Perfuse the cells with a control external solution for a stable baseline recording of at least 5 minutes.
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Apply this compound at a relevant concentration (e.g., starting from a concentration close to the expected therapeutic level and increasing incrementally).
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Record APs for at least 10-15 minutes at each concentration to allow for steady-state effects.
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Measure APD at 50% and 90% repolarization (APD50, APD90) and note the incidence of EADs or other arrhythmic events.
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If EADs are observed, co-perfuse the cells with this compound and a selective late sodium current inhibitor.
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Record APs for an additional 10-15 minutes and re-evaluate APD and the incidence of EADs.
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Analyze the data to compare the effects of this compound alone versus in combination with the late sodium current inhibitor.
Protocol 2: In Silico Modeling for Proarrhythmia Risk Assessment
Objective: To use a computational model of the human ventricular cardiomyocyte to predict the proarrhythmic risk of this compound based on its known ion channel blocking profile.
Methodology:
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Utilize a validated human ventricular action potential model (e.g., the O'Hara-Rudy model).
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Obtain or estimate the IC50 values for this compound's block of key cardiac ion channels (hERG, Nav1.5, Cav1.2, etc.).
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Incorporate the concentration-dependent effects of this compound on these ion channels into the model.
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Simulate the cardiac action potential at different pacing frequencies (e.g., 1 Hz and 0.5 Hz) under control conditions and in the presence of various concentrations of this compound.
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Analyze the simulated action potentials for changes in APD, the emergence of EADs, and other proarrhythmic markers.
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This in silico approach can help to dissect the relative contributions of each ion channel block to the overall proarrhythmic potential and guide further wet-lab experiments.
Data Presentation
Table 1: Comparative IC50 Values of this compound and Amiodarone on Key Cardiac Ion Channels (Hypothetical Data for Illustrative Purposes)
| Ion Channel | This compound IC50 (µM) | Amiodarone IC50 (µM) | Reference |
| hERG (IKr) | Data not available | 0.045 - 9.8 | |
| Nav1.5 (Peak) | Data not available | 3.6 | |
| Nav1.5 (Late) | Data not available | Data not available | |
| Cav1.2 (L-type) | Data not available | Data not available | |
| KCNQ1/KCNE1 (IKs) | Data not available | Data not available | |
| β1-Adrenergic Receptor | Data not available | Data not available |
Note: The absence of specific IC50 values for this compound in the public domain highlights a critical data gap. Researchers are encouraged to perform these measurements as part of their experimental workflow.
Visualizations
Diagram 1: Simplified Signaling Pathway of this compound's Multi-Channel Blockade
Caption: this compound's multi-target effects on cardiac ion channels and receptors.
Diagram 2: Experimental Workflow for Mitigating Proarrhythmia
Caption: A logical workflow for troubleshooting and mitigating this compound-induced proarrhythmia.
References
Validation & Comparative
A Comparative Guide to the Multi-Ion Channel Blocking Effects of Celivarone
For Researchers, Scientists, and Drug Development Professionals
Celivarone, a non-iodinated benzofuran derivative, has been investigated as a potential antiarrhythmic agent due to its multifactorial mechanism of action on various cardiac ion channels.[1] This guide provides a comparative analysis of this compound's ion channel blocking effects against two other well-established multi-ion channel blockers, Amiodarone and Dronedarone. The information is intended to provide researchers with a comprehensive overview supported by available experimental data and detailed methodologies.
Comparative Analysis of Ion Channel Blockade
The following table summarizes the available IC50 values for Amiodarone and Dronedarone on various cardiac ion channels, providing a benchmark for understanding the potential potency of this compound's multi-channel blocking effects.
| Ion Channel | Drug | IC50 (µM) | Cell Type | Comments |
| Sodium (Na+) Channels | ||||
| Fast Na+ Current (INa) | Amiodarone | 3.6 | Rat Cardiac | Inhibition of [3H]batrachotoxinin A 20 alpha-benzoate binding. |
| 178.1 | HEK 293 cells | Tonic block of peak INa. | ||
| Dronedarone | 0.7 | Guinea Pig Ventricular Myocytes | State-dependent inhibition at a holding potential of -80 mV. | |
| Late Na+ Current (INa-L) | Amiodarone | 3.0 | HEK 293 cells | |
| Calcium (Ca2+) Channels | ||||
| L-type Ca2+ Current (ICa,L) | Dronedarone | 0.4 | Guinea Pig Ventricular Myocytes | At a holding potential of -40 mV. |
| Potassium (K+) Channels | ||||
| Rapid Delayed Rectifier K+ Current (IKr / hERG) | Amiodarone | 0.8 | HEK 293 cells | |
| 2.8 | Rabbit Ventricular Myocytes | |||
| 9.8 | Xenopus Oocytes | |||
| Dronedarone | 9.2 | Xenopus Oocytes | ||
| Slow Delayed Rectifier K+ Current (IKs) | Amiodarone | >300 | Xenopus Oocytes | Minimal effect with short-term application. |
| Small Conductance Ca2+-Activated K+ Current (IKAS) | Amiodarone | 8.03 | Atrial Myocytes from patients with chronic atrial fibrillation | |
| Dronedarone | 2.42 | Atrial Myocytes from patients with chronic atrial fibrillation | ||
| Two-Pore-Domain K+ Channels (K2P) | Dronedarone | 6.1 (K2P2.1/TREK1) | Mammalian Cells | |
| 5.2 (K2P3.1/TASK1) | Mammalian Cells |
Experimental Protocols
The validation of the multi-ion channel blocking effect of compounds like this compound is primarily conducted using the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents through the entire cell membrane of an isolated cardiomyocyte.
Whole-Cell Patch-Clamp Protocol for Cardiac Myocytes
1. Cell Preparation:
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Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., adult rat, guinea pig, or rabbit ventricles or atria). The heart is typically mounted on a Langendorff apparatus and perfused with a collagenase-containing solution to digest the extracellular matrix.
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Plating: Isolated myocytes are plated on glass coverslips and allowed to adhere.
2. Solutions:
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External (Bath) Solution: This solution is designed to mimic the extracellular environment and typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.
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Internal (Pipette) Solution: This solution mimics the intracellular environment and usually contains (in mM): K-gluconate or KCl, MgCl2, EGTA, HEPES, and ATP-Mg. The pH is adjusted to 7.2. To isolate specific currents, certain ions can be replaced (e.g., using CsCl to block K+ currents when studying Na+ or Ca2+ currents).
3. Pipette Fabrication:
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Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller.
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The tip of the pipette is then fire-polished to ensure a smooth surface for sealing with the cell membrane. The resistance of the filled pipette should be between 3 and 7 MΩ.
4. Recording Procedure:
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The coverslip with the attached myocytes is placed in a recording chamber on the stage of an inverted microscope.
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The chamber is perfused with the external solution.
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The micropipette, filled with the internal solution, is mounted on a micromanipulator and lowered towards a selected myocyte.
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Giga-seal Formation: Gentle suction is applied to the back of the pipette to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.
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Whole-Cell Configuration: A brief pulse of suction or a voltage "zap" is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
5. Data Acquisition:
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Voltage-Clamp Mode: The membrane potential is held constant at a specific voltage by a patch-clamp amplifier. This allows for the measurement of the ionic currents that flow across the membrane at that potential.
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Pulse Protocols: Specific voltage-clamp protocols are applied to elicit and isolate different ionic currents. For example, to measure ICa,L, the cell is held at a potential that inactivates Na+ channels, and then depolarizing voltage steps are applied.
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Drug Application: The compound of interest (e.g., this compound) is added to the external solution at various concentrations to determine its effect on the amplitude and kinetics of the specific ionic currents.
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Data Analysis: The recorded currents are analyzed to determine the concentration-dependent block of each channel and to calculate the IC50 value.
Visualizations
Signaling Pathway of a Multi-Ion Channel Blocker
Caption: this compound's multi-channel blockade of cardiac ion channels.
Experimental Workflow for Validating Ion Channel Blockade
Caption: Workflow for whole-cell patch-clamp electrophysiology.
References
A Head-to-Head Comparison of Celivarone and Sotalol in the Management of Ventricular Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of celivarone, an investigational antiarrhythmic agent, and sotalol, a well-established drug, for the treatment of ventricular arrhythmias. While direct head-to-head clinical trials are not available, this document synthesizes existing data from separate clinical and preclinical studies to offer an objective comparison of their performance, supported by experimental data.
Executive Summary
This compound is a non-iodinated benzofuran derivative with multichannel-blocking properties, exhibiting characteristics of Class I, II, III, and IV antiarrhythmic drugs. In contrast, sotalol is a non-selective beta-blocker that also possesses significant Class III antiarrhythmic properties through potassium channel blockade. Clinical trial data for this compound in ventricular arrhythmia have shown a trend towards reducing ICD interventions, though not reaching statistical significance over placebo. Sotalol has a long history of use and has demonstrated efficacy in suppressing ventricular arrhythmias, albeit with a known risk of proarrhythmia. This guide will delve into the available data on their efficacy, safety, mechanisms of action, and the protocols of key clinical investigations.
Efficacy in Ventricular Arrhythmia
Quantitative data from key clinical trials are summarized below. It is crucial to note that these trials were not direct comparisons and varied in patient populations and primary endpoints.
| Efficacy Endpoint | This compound | Sotalol | Comparator | Trial/Study |
| Reduction of VT/VF-Triggered ICD Interventions | 46% relative risk reduction (not statistically significant) with 300 mg/day | Data not directly comparable from available studies | Placebo | ICARIOS[1] |
| Suppression of Ventricular Premature Complexes (VPCs) | Data not available | 75% reduction with 320 mg/day; 88% reduction with 640 mg/day | Placebo | Anderson et al. (1986) |
| Prevention of Inducible VT/VF | Data not available | 45% prevention of induction | Class I agents (15-22% prevention) | Nademanee et al. (1988) |
| Recurrence of Sustained Ventricular Tachyarrhythmia | Data not available | 25% recurrence at 36 months | Amiodarone (62% recurrence) | Kovoor et al. (1998)[2] |
Safety Profile
The safety profiles of this compound and sotalol reflect their distinct pharmacological properties.
| Adverse Event | This compound | Sotalol | Comparator | Trial/Study |
| Proarrhythmia (Torsades de Pointes) | Not associated with an increased risk | Approximately 2.5% incidence | Placebo / Other antiarrhythmics | Multiple sources |
| Heart Failure | More events reported than placebo (not statistically significant) | Can precipitate or worsen heart failure | Placebo | ICARIOS[1] / General knowledge |
| Thyroid Dysfunction | Not associated with an increased risk | Not a typical side effect | Placebo | ICARIOS[1] |
| Pulmonary Events | Not associated with an increased risk | Not a typical side effect | Placebo | ICARIOS[1] |
| Fatigue | Commonly reported | Over 10% of users experience fatigue | Placebo | General knowledge |
| Bradycardia | Expected due to beta-blocking activity | Common, over 10% of users | Placebo | General knowledge |
Mechanism of Action and Signaling Pathways
This compound and sotalol exert their antiarrhythmic effects through different molecular mechanisms, which are visualized in the following diagrams.
This compound's Multi-Channel Blockade
This compound is characterized by its broad-spectrum antiarrhythmic action, affecting multiple cardiac ion channels. This multi-faceted approach aims to terminate and prevent ventricular arrhythmias by altering the cardiac action potential.
Sotalol's Dual-Action Mechanism
Sotalol combines the properties of a non-selective beta-blocker (Class II) with a potent potassium channel blocker (Class III), leading to a reduction in sympathetic tone and a prolongation of the cardiac action potential.
β1-Adrenergic Receptor Signaling Pathway
Both this compound and sotalol inhibit the β1-adrenergic receptor signaling pathway, a key regulator of cardiac function. This diagram illustrates the canonical pathway and the point of inhibition.
Experimental Protocols
The methodologies of the key clinical trials for this compound and sotalol in ventricular arrhythmia provide context for the presented data.
This compound: The ICARIOS Trial
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: 153 patients with implanted cardioverter-defibrillators (ICDs).
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 100 mg or 300 mg once daily for 6 months.
-
Primary Endpoint: Prevention of ventricular tachycardia (VT) or ventricular fibrillation (VF) triggered ICD interventions (shocks or antitachycardia pacing).
-
Key Methodologies: ICD interrogation to collect data on arrhythmia episodes and device therapies.
Sotalol: Representative Ventricular Arrhythmia Suppression Trial
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled evaluation.
-
Patient Population: Patients with frequent and complex ventricular arrhythmias.
-
Intervention: Patients received different doses of sotalol (e.g., 160 mg twice daily and 320 mg twice daily) or placebo.
-
Primary Endpoint: Suppression of ventricular premature complexes (VPCs) by at least 75%.
-
Key Methodologies: 24- or 48-hour ambulatory electrocardiographic (Holter) monitoring to quantify arrhythmia frequency.
General Experimental Workflow for Antiarrhythmic Drug Trials
The following diagram illustrates a typical workflow for a clinical trial evaluating an antiarrhythmic drug for ventricular arrhythmias.
Comparative Discussion
-
Efficacy: Sotalol has a more established track record of efficacy in suppressing ventricular arrhythmias, supported by multiple studies demonstrating significant reductions in VPCs and prevention of inducible VT/VF. This compound's efficacy in the ICARIOS trial was not statistically significant, although a trend towards a reduction in ICD interventions was observed at the higher dose.
-
Mechanism of Action: this compound's multi-channel blocking properties suggest a broader spectrum of antiarrhythmic activity, potentially making it effective in a wider range of arrhythmia mechanisms. Sotalol's dual Class II and III action is a well-understood and effective mechanism for many types of ventricular arrhythmias.
-
Safety and Tolerability: A significant concern with sotalol is the risk of Torsades de Pointes, a potentially life-threatening proarrhythmia. This compound, in the studies conducted, was not associated with an increased risk of this adverse event. However, an increase in heart failure events was noted with this compound, although not statistically significant.
-
Development Status: this compound remains an investigational drug, and its future in the therapeutic landscape for ventricular arrhythmias is uncertain. Sotalol is a widely available and frequently prescribed antiarrhythmic.
Conclusion
Sotalol is a proven and effective treatment for ventricular arrhythmias, but its use is tempered by a known proarrhythmic risk. This compound, with its multi-channel blocking mechanism, showed some promise in preclinical and early clinical studies, but the lack of statistically significant efficacy in the ICARIOS trial has left its clinical utility . Further research, ideally including direct comparative studies, would be necessary to definitively establish the relative efficacy and safety of this compound compared to established therapies like sotalol. For drug development professionals, the story of this compound highlights the challenges of translating promising multi-target mechanisms into clinically significant benefits. For researchers and scientists, the distinct pharmacological profiles of these two agents provide a valuable framework for understanding the complex interplay of ion channel and receptor modulation in the management of ventricular arrhythmias.
References
Celivarone's Downfall: A Comparative Analysis Against Successful Antiarrhythmics
In the competitive landscape of antiarrhythmic drug development, the journey from a promising compound to a clinically successful therapy is fraught with challenges. Celivarone, a non-iodinated benzofuran derivative structurally related to the established antiarrhythmic amiodarone, emerged with the potential to offer a safer alternative for managing cardiac arrhythmias. However, despite its promising pharmacological profile, this compound ultimately failed to demonstrate sufficient efficacy in pivotal clinical trials, leading to the discontinuation of its development. This guide provides a detailed comparison of this compound with successful antiarrhythmics, primarily amiodarone and dronedarone, supported by data from key clinical trials, to elucidate the reasons for its failure.
This compound was designed to possess the multi-channel blocking properties characteristic of effective antiarrhythmic agents, including the inhibition of sodium, calcium, and various potassium channels, as well as beta-adrenergic receptor blockade.[1] This broad mechanism of action, categorized under all four Vaughan-Williams classes, suggested its potential in treating a range of arrhythmias, particularly atrial fibrillation (AF). However, clinical trial data revealed a stark contrast between its theoretical potential and its real-world performance.
Lack of Efficacy: The Primary Hurdle
The failure of this compound can be primarily attributed to its inability to demonstrate a statistically significant benefit over placebo in preventing arrhythmia recurrence. This was a consistent finding across its major clinical development programs.
The MAIA and CORYFEE Trials: A Failure to Maintain Sinus Rhythm and Convert Atrial Fibrillation
The MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation) and CORYFEE (Conversion of Atrial Fibrillation/Flutter by this compound) trials were central to evaluating this compound's efficacy in patients with atrial fibrillation or atrial flutter.
In the MAIA trial , patients who had recently converted to normal sinus rhythm were randomized to receive various doses of this compound, amiodarone, or placebo. The primary endpoint was the time to the first recurrence of atrial fibrillation or flutter. The trial failed to show a significant difference in the time to relapse between any of the this compound groups and the placebo group.[2] While a reduction in symptomatic AF/AFL recurrences was observed at lower doses of this compound, this was not sufficient to meet the primary efficacy objective.[2]
The CORYFEE trial investigated the ability of this compound to convert patients from atrial fibrillation or flutter to a normal sinus rhythm. Patients were treated with either this compound or placebo for a short duration. The results were disappointing, with no significant difference in the rate of spontaneous conversion to sinus rhythm observed between the this compound and placebo groups.[2]
The ALPHEE Trial: No Benefit in High-Risk Patients with ICDs
The ALPHEE (this compound in Patients with an Implantable Cardioverter-Defibrillator) study assessed this compound's potential to reduce the incidence of ventricular arrhythmias or death in a high-risk population of patients with implantable cardioverter-defibrillators (ICDs). The primary endpoint was the occurrence of appropriate ICD interventions (shocks or anti-tachycardia pacing) or sudden death. The trial found no significant difference between the this compound groups and the placebo group for the primary endpoint.[3]
Comparative Efficacy and Safety: this compound vs. Amiodarone and Dronedarone
To understand this compound's failure, it is crucial to compare its clinical trial outcomes with those of its successful counterparts, amiodarone and dronedarone.
Amiodarone: The Efficacious but Toxic Predecessor
Amiodarone, a structurally related compound, is a highly effective antiarrhythmic agent. However, its use is often limited by a significant side-effect profile, including thyroid, pulmonary, and liver toxicity, largely attributed to its iodine content. This compound, being non-iodinated, was developed with the hope of mitigating these risks. While the MAIA and ALPHEE trials suggested a better safety profile for this compound compared to amiodarone, its lack of comparable efficacy rendered this advantage moot.
Dronedarone: A More Successful Non-Iodinated Analog
Dronedarone, another non-iodinated benzofuran derivative, provides a more direct comparison for this compound's failure. Dronedarone gained regulatory approval based on the positive outcomes of the ATHENA trial.
The ATHENA trial was a large, placebo-controlled study that demonstrated a significant reduction in the composite primary endpoint of cardiovascular hospitalization or death in patients with paroxysmal or persistent atrial fibrillation treated with dronedarone. This positive outcome was a major success that this compound failed to achieve.
However, the story of dronedarone is not without its own cautionary tales. The ANDROMEDA trial , which evaluated dronedarone in patients with severe heart failure, was terminated prematurely due to an observed increase in mortality in the dronedarone group. This highlights the critical importance of patient selection and the nuanced risk-benefit profile of antiarrhythmic drugs.
A direct head-to-head comparison between dronedarone and amiodarone in the DIONYSOS trial revealed that amiodarone was more effective in preventing the recurrence of atrial fibrillation. However, dronedarone was associated with a better safety profile, with fewer premature drug discontinuations due to adverse events. This trade-off between efficacy and safety is a key consideration in antiarrhythmic therapy.
Data Presentation: A Tabular Comparison of Key Clinical Trial Outcomes
| Trial | Drug(s) Studied | Patient Population | Primary Endpoint | Key Efficacy Outcome | Key Safety Outcome |
| MAIA | This compound (50, 100, 200, 300 mg), Amiodarone, Placebo | Patients with AF/AFL recently converted to sinus rhythm | Time to first AF/AFL relapse | No significant difference between this compound and placebo. | Fewer adverse events with this compound and placebo than amiodarone. |
| CORYFEE | This compound (300, 600 mg), Placebo | Patients with AF/AFL | Spontaneous conversion to sinus rhythm | No significant difference between this compound and placebo. | Not specified |
| ALPHEE | This compound (50, 100, 300 mg), Amiodarone, Placebo | Patients with an implantable cardioverter-defibrillator | Occurrence of appropriate ICD intervention or sudden death | No significant difference between this compound and placebo. | This compound had an acceptable safety profile. |
| ATHENA | Dronedarone, Placebo | Patients with paroxysmal or persistent AF/AFL and additional risk factors | First hospitalization due to cardiovascular events or death | Dronedarone significantly reduced the primary endpoint (HR 0.76, P<0.001). | Increased incidence of diarrhea, nausea, and bradycardia with dronedarone. |
| ANDROMEDA | Dronedarone, Placebo | Patients with severe heart failure and severe left ventricular systolic dysfunction | Death from any cause or hospitalization for heart failure | Trial terminated early due to increased mortality in the dronedarone group. | Increased early mortality with dronedarone. |
| DIONYSOS | Dronedarone, Amiodarone | Patients with persistent AF | Recurrence of AF or premature study discontinuation | Amiodarone was more effective in preventing AF recurrence (HR 1.59 for dronedarone vs. amiodarone). | Dronedarone had a better safety profile with fewer thyroid and neurologic events. |
Experimental Protocols
MAIA Trial (NCT00233441)
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Patient Population: 673 patients with a history of atrial fibrillation or atrial flutter who were in sinus rhythm after a recent conversion.
-
Intervention: Patients were randomized to receive once-daily this compound (50 mg, 100 mg, 200 mg, or 300 mg), amiodarone (600 mg/day for 10 days, then 200 mg/day), or placebo.
-
Primary Endpoint: Time to the first documented recurrence of atrial fibrillation or atrial flutter.
-
Duration: 3 months of follow-up.
CORYFEE Trial (NCT00232310)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 150 patients with atrial fibrillation or atrial flutter.
-
Intervention: Patients were randomized to receive once-daily this compound (300 mg or 600 mg) or placebo.
-
Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.
-
Duration: 2-day treatment period.
ALPHEE Trial (NCT00993382)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 486 patients with a left ventricular ejection fraction ≤40% and a recent history of ventricular tachycardia or fibrillation requiring an ICD intervention or implantation.
-
Intervention: Patients were randomized to receive this compound (50 mg, 100 mg, or 300 mg daily), amiodarone (600 mg/day for 10 days, then 200 mg/day), or placebo.
-
Primary Endpoint: The first occurrence of an appropriate ICD intervention (shock or anti-tachycardia pacing) or sudden death.
-
Duration: Median treatment duration of 9 months.
ATHENA Trial (NCT00174785)
-
Study Design: Multicenter, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 4,628 patients with paroxysmal or persistent atrial fibrillation or atrial flutter and at least one additional risk factor for death.
-
Intervention: Patients were randomized to receive dronedarone (400 mg twice daily) or placebo, in addition to standard therapy.
-
Primary Endpoint: The first hospitalization due to cardiovascular events or death from any cause.
-
Duration: Mean follow-up of 21±5 months.
ANDROMEDA Trial (NCT00543699)
-
Study Design: Multicenter, double-blind, placebo-controlled trial.
-
Patient Population: Patients hospitalized with symptomatic heart failure and severe left ventricular systolic dysfunction.
-
Intervention: Patients were randomized to receive dronedarone (400 mg twice daily) or placebo.
-
Primary Endpoint: The composite of death from any cause or hospitalization for heart failure.
-
Duration: The trial was terminated prematurely after a median follow-up of 2 months.
DIONYSOS Trial (NCT00489736)
-
Study Design: Randomized, double-blind, parallel-group study.
-
Patient Population: 504 patients with persistent atrial fibrillation who were candidates for cardioversion.
-
Intervention: Patients were randomized to receive dronedarone (400 mg twice daily) or amiodarone (600 mg daily for 28 days, then 200 mg daily).
-
Primary Endpoint: The composite of recurrence of atrial fibrillation or premature study discontinuation for any reason.
-
Duration: Median treatment duration of 7 months.
Visualizing the Mechanisms and Trial Designs
Figure 1: Comparative Mechanism of Action of this compound, Amiodarone, and Dronedarone.
Figure 2: Simplified Workflow of this compound's Key Clinical Trials.
Conclusion: A Lesson in Efficacy
The story of this compound serves as a critical case study in drug development, underscoring that a promising preclinical profile and a theoretical safety advantage are insufficient to overcome a lack of demonstrated clinical efficacy. While this compound did appear to have a more favorable safety profile than amiodarone, its failure to significantly impact clinically meaningful endpoints in well-designed clinical trials led to its discontinuation. In contrast, dronedarone, despite its own set of safety concerns and being less effective than amiodarone, successfully carved out a niche by demonstrating a significant reduction in a composite of cardiovascular hospitalization or death in a specific patient population. The ultimate downfall of this compound was not a failure in its conception, but a failure to deliver on the fundamental requirement of an antiarrhythmic drug: to effectively suppress arrhythmias and improve patient outcomes.
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound, with amiodarone as calibrator, in patients with an implantable cardioverter-defibrillator for prevention of implantable cardioverter-defibrillator interventions or death: the ALPHEE study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Celivarone Clinical Trials: MAIA and CORYFEE
A Comparative Guide for Researchers and Drug Development Professionals
Celivarone, a non-iodinated benzofuran derivative structurally related to amiodarone, was investigated as an antiarrhythmic agent for the management of atrial fibrillation (AF) and atrial flutter (AFL).[1] Two key clinical trials, MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation) and CORYFEE (Conversion of Atrial Fibrillation/Flutter by this compound), assessed its efficacy and safety in different clinical settings. This guide provides a detailed comparison of these two studies, presenting their methodologies, quantitative outcomes, and the underlying mechanism of action of this compound.
At a Glance: MAIA vs. CORYFEE
| Feature | MAIA Trial | CORYFEE Trial |
| Objective | To assess the efficacy of this compound in maintaining sinus rhythm post-cardioversion in patients with AF/AFL.[2] | To evaluate the efficacy of this compound for the pharmacological conversion of AF/AFL to sinus rhythm.[2] |
| Patient Population | 673 patients with AF/AFL who had recently converted to sinus rhythm.[2] | 150 patients with AF/AFL.[2] |
| Primary Outcome | Time to first AF/AFL relapse. | Rate of spontaneous conversion to sinus rhythm. |
| Conclusion | This compound did not show a significant difference in time to AF/AFL relapse compared to placebo. However, lower doses (50 mg and 100 mg) showed a reduction in symptomatic recurrences. | This compound did not demonstrate a significant difference in the rate of spontaneous conversion to sinus rhythm compared to placebo. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the MAIA and CORYFEE clinical trials for easy comparison.
Table 1: MAIA Trial - Efficacy and Safety Outcomes at 3 Months
| Treatment Group | Number of Patients | Time to AF/AFL Relapse (vs. Placebo) | Symptomatic AF/AFL Recurrence | Adverse Events (vs. Amiodarone) |
| This compound 50 mg | - | No significant difference | 26.6% (P = 0.022 vs. Placebo) | Fewer |
| This compound 100 mg | - | No significant difference | 25.2% (P = 0.018 vs. Placebo) | Fewer |
| This compound 200 mg | - | No significant difference | - | Fewer |
| This compound 300 mg | - | No significant difference | - | Fewer |
| Amiodarone 200 mg | - | - | - | More |
| Placebo | - | - | 40.5% | Fewer |
Data for the number of patients in each this compound and the placebo and amiodarone arms were not explicitly provided in the source material.
Table 2: CORYFEE Trial - Efficacy Outcomes
| Treatment Group | Number of Patients | Rate of Spontaneous Conversion to Sinus Rhythm (vs. Placebo) |
| This compound 300 mg | - | No significant difference |
| This compound 600 mg | - | No significant difference |
| Placebo | - | - |
Data for the number of patients in each this compound and the placebo arms were not explicitly provided in the source material.
Experimental Protocols
MAIA Trial Methodology
The MAIA trial was a randomized, double-blind, placebo-controlled study.
-
Patient Selection: The study enrolled 673 patients who had a recent history of atrial fibrillation or atrial flutter and had been successfully converted to normal sinus rhythm.
-
Randomization and Blinding: Patients were randomly assigned to one of six treatment groups: this compound (50, 100, 200, or 300 mg once daily), amiodarone (200 mg daily, with a 600 mg loading dose for 10 days), or placebo. The trial was conducted in a double-blind fashion.
-
Treatment Duration: The treatment period was for 3 months.
-
Primary Endpoint Assessment: The primary efficacy endpoint was the time to the first recurrence of AF/AFL, which was monitored throughout the 3-month follow-up period.
-
Secondary Endpoint Assessment: Secondary endpoints included the incidence of symptomatic AF/AFL recurrences and the safety and tolerability of the treatments.
CORYFEE Trial Methodology
The CORYFEE trial was a randomized, double-blind, placebo-controlled study.
-
Patient Selection: The study enrolled 150 patients who were currently experiencing atrial fibrillation or atrial flutter.
-
Randomization and Blinding: Patients were randomly assigned to receive a single oral dose of this compound (300 mg or 600 mg) or a placebo. The study was double-blinded.
-
Treatment Duration: The treatment period was for 2 days.
-
Primary Endpoint Assessment: The primary endpoint was the rate of spontaneous conversion to sinus rhythm within the treatment period, which was assessed through continuous electrocardiographic monitoring.
Mandatory Visualizations
This compound's Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential. This multi-channel blockade contributes to its classification as a Class I, II, III, and IV antiarrhythmic agent.
References
Celivarone vs. Amiodarone: A Comparative Safety Profile for Researchers
A comprehensive analysis of the safety and mechanistic profiles of celivarone and amiodarone, two benzofuran-derived antiarrhythmic agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by available clinical trial data and mechanistic insights.
This compound, a non-iodinated benzofuran derivative, was developed as an antiarrhythmic agent with a multi-ion channel blocking mechanism similar to the widely used amiodarone. The key structural difference—the absence of iodine in this compound—was intended to mitigate the thyroid-related adverse effects commonly associated with amiodarone. While clinical trials have shown this compound to have an acceptable safety profile, it ultimately failed to demonstrate efficacy for its primary endpoints. This guide provides a detailed comparison of the safety profiles of these two compounds, based on data from key clinical trials.
Comparative Safety Data
The following tables summarize the adverse event data from clinical trials involving this compound and amiodarone. It is important to note that direct head-to-head, large-scale safety trials are limited, and the data for this compound is primarily derived from Phase II studies where it was often compared to placebo with amiodarone as a calibrator.
| Adverse Event Category | This compound (Pooled Data from available trials) | Amiodarone (Representative Data) | Placebo (Representative Data) |
| Thyroid Dysfunction | Not associated with an increased risk of thyroid dysfunction. | Hypothyroidism: up to 10%Hyperthyroidism: 1-10% | Minimal to no reported incidence. |
| Pulmonary Toxicity | Not associated with an increased risk of pulmonary events. | 1-17% (clinically manifest disease) | Minimal to no reported incidence. |
| Hepatic Toxicity | Data not extensively reported, but no significant signals of hepatotoxicity were raised in the trials. | Serum enzyme elevations: 15-50%Clinically apparent liver disease: <1% annually | Minimal to no reported incidence. |
| Neurological Events | Data not extensively reported, but no major neurological safety concerns were highlighted. | Tremor, ataxia, peripheral neuropathy: prevalence varies widely (3-30%) | Minimal to no reported incidence. |
| Cardiac Proarrhythmia | Not associated with an increased risk of torsades de pointes. | Torsades de pointes is rare, despite QT prolongation. Bradycardia and heart block: 1-3% | Minimal to no reported incidence. |
| Heart Failure | More heart failure events were reported in the this compound groups than in the placebo group in the ALPHEE study, but the difference was not statistically significant.[1] | Can exacerbate heart failure. | Minimal to no reported incidence. |
Note: The data for this compound is limited by the available information from clinical trial publications. The data for amiodarone is extensive and varies depending on the study population, dosage, and duration of therapy.
Experimental Protocols of Key Clinical Trials
Detailed methodologies for the key clinical trials assessing the safety and efficacy of this compound are crucial for interpreting the results. Below are summaries of the available protocols.
The ALPHEE Study (NCT00993382)
The ALPHEE study was a randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of this compound in preventing implantable cardioverter-defibrillator (ICD) interventions or death.[2][3]
-
Patient Population: 486 patients with a left ventricular ejection fraction ≤40% and either at least one ICD intervention for ventricular tachycardia or ventricular fibrillation in the previous month or a recent ICD implantation for documented ventricular tachycardia/ventricular fibrillation.[2][3]
-
Treatment Arms:
-
This compound (50 mg/day)
-
This compound (100 mg/day)
-
This compound (300 mg/day)
-
Placebo
-
Amiodarone (600 mg/day for 10 days, then 200 mg/day) as a calibrator.
-
-
Primary Endpoint: The primary efficacy endpoint was the occurrence of ventricular tachycardia/ventricular fibrillation-triggered ICD interventions (shocks or antitachycardia pacing) or sudden death.
-
Duration: The median treatment duration was 9 months.
The MAIA Trial (NCT00233441)
The MAIA trial was a placebo-controlled, double-blind, dose-ranging study to assess the efficacy and safety of this compound for the maintenance of sinus rhythm in patients with recent atrial fibrillation/flutter.
-
Patient Population: 673 patients with atrial fibrillation/flutter who had recently converted to sinus rhythm.
-
Treatment Arms:
-
This compound (50, 100, 200, or 300 mg once daily)
-
Amiodarone (600 mg for 10 days, then 200 mg daily)
-
Placebo.
-
-
Primary Endpoint: Time to the first recurrence of atrial fibrillation/flutter.
-
Duration: 3 months of follow-up.
The CORYFEE Study
The CORYFEE study was a randomized trial designed to assess the efficacy of this compound in the conversion of atrial fibrillation/flutter to sinus rhythm.
-
Patient Population: 150 patients with atrial fibrillation/flutter.
-
Treatment Arms:
-
This compound (300 or 600 mg once daily)
-
Placebo.
-
-
Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.
-
Duration: 2-day treatment period.
Mechanism of Action and Signaling Pathways
Both this compound and amiodarone are multi-channel blocking agents, affecting several ion currents involved in the cardiac action potential. Their primary antiarrhythmic effects are attributed to the prolongation of the action potential duration and the effective refractory period.
Amiodarone exerts its effects by blocking potassium channels (contributing to its Class III antiarrhythmic properties), sodium channels (Class I effects), and L-type calcium channels (Class IV effects). It also has non-competitive beta-adrenergic blocking properties (Class II effects).
This compound was designed to have a similar multi-channel blocking profile, targeting Na+, L-type Ca2+, and various K+ channels. The intended advantage of this compound was its non-iodinated structure, thereby avoiding the interference with thyroid hormone metabolism seen with amiodarone.
Caption: Comparative effects of Amiodarone and this compound on cardiac ion channels and the action potential.
Experimental Workflow: A Representative Clinical Trial (ALPHEE)
The workflow for a typical clinical trial evaluating the safety and efficacy of a novel antiarrhythmic agent like this compound involves several key stages, from patient recruitment to data analysis.
Caption: Simplified workflow of the ALPHEE clinical trial.
Logical Framework for Safety Profile Comparison
For researchers evaluating the safety of novel antiarrhythmic compounds, a structured approach is essential. The following diagram outlines a logical workflow for comparing the safety profile of an investigational drug like this compound to an established drug like amiodarone.
Caption: A logical workflow for comparing the safety profiles of investigational and established antiarrhythmic drugs.
Conclusion
This compound, despite its rational design to circumvent the iodine-related toxicities of amiodarone, did not demonstrate sufficient efficacy in clinical trials to warrant further development for the indications studied. However, the available safety data from the ALPHEE, MAIA, and CORYFEE studies suggest a favorable safety profile, particularly with regard to thyroid and pulmonary adverse events, when compared to amiodarone. For researchers in the field of antiarrhythmic drug development, the story of this compound serves as an important case study. It highlights the challenge of maintaining efficacy while improving safety and underscores the value of a non-iodinated benzofuran scaffold for potentially reducing off-target toxicities. Future research may explore modifications of this scaffold to enhance antiarrhythmic potency while preserving its apparent safety advantages.
References
Re-evaluating Celivarone's Potential: A Comparative Analysis Based on ICARIOS Trial Results
For Researchers, Scientists, and Drug Development Professionals
Celivarone, a non-iodinated benzofuran derivative structurally related to amiodarone, was developed as a promising antiarrhythmic agent with a multifactorial mechanism of action. However, its clinical development was halted following a series of trials that failed to demonstrate significant efficacy. This guide provides a comprehensive re-evaluation of this compound's potential by comparing its performance in key clinical trials, including the ICARIOS trial, with established antiarrhythmic alternatives, amiodarone and dronedarone. Detailed experimental data and methodologies are presented to offer a thorough comparative analysis for research and drug development professionals.
Comparative Efficacy of this compound and Alternatives
The clinical trial program for this compound investigated its utility in both atrial and ventricular arrhythmias. The following tables summarize the key efficacy outcomes from the ICARIOS, ALPHEE, MAIA, and CORYFEE trials for this compound, alongside comparative data for amiodarone and dronedarone from other seminal trials.
Atrial Fibrillation/Flutter
This compound was evaluated for the maintenance of sinus rhythm and conversion of atrial fibrillation (AF) and atrial flutter (AFL) in the MAIA and CORYFEE trials.
Table 1: Efficacy in Atrial Fibrillation/Flutter
| Trial (Drug) | Indication | Primary Endpoint | This compound Doses | Comparator (Amiodarone/Placebo) | Key Findings |
| MAIA (this compound) | Maintenance of sinus rhythm post-cardioversion | Time to AF/AFL relapse | 50mg, 100mg, 200mg, 300mg daily | Amiodarone 200mg daily; Placebo | No significant difference in time to AF/AFL relapse between this compound and placebo. Fewer symptomatic recurrences with 50mg (26.6%, P=0.022) and 100mg (25.2%, P=0.018) vs. placebo (40.5%) at 90 days.[1] |
| CORYFEE (this compound) | Conversion of AF/AFL | Spontaneous conversion to sinus rhythm | 300mg, 600mg daily for 2 days | Placebo | No significant difference in the rate of spontaneous conversion to sinus rhythm.[1] |
| ATHENA (Dronedarone) | Maintenance of sinus rhythm in paroxysmal or persistent AF/AFL | First cardiovascular hospitalization or death from any cause | N/A | Placebo | Dronedarone significantly reduced the primary endpoint (HR 0.76, 95% CI 0.69-0.84, P<0.001). |
| SAFE-T (Amiodarone) | Maintenance of sinus rhythm in persistent AF | Time to recurrence of AF | N/A | Sotalol; Placebo | Amiodarone was superior to both sotalol and placebo in maintaining sinus rhythm. |
Ventricular Arrhythmias and Sudden Cardiac Death Prevention
The ICARIOS and ALPHEE trials assessed this compound's efficacy in patients with implantable cardioverter-defibrillators (ICDs) to prevent ventricular arrhythmias and sudden cardiac death.
Table 2: Efficacy in Ventricular Arrhythmias
| Trial (Drug) | Patient Population | Primary Endpoint | This compound Doses | Comparator (Amiodarone/Placebo) | Key Findings |
| ICARIOS (this compound) | ICD recipients | Prevention of arrhythmia-triggered ICD therapies | 100mg, 300mg daily for 6 months | Placebo | Trend toward fewer VT/VF episodes in the 300mg group (46% relative risk reduction), but not statistically significant. A post-hoc analysis showed a significant benefit in a subgroup of patients with recent ICD therapy (P=0.032).[2] |
| ALPHEE (this compound) | ICD recipients with LVEF ≤40% and recent ICD intervention or documented VT/VF | Occurrence of VT/VF-triggered ICD interventions or sudden death | 50mg, 100mg, 300mg daily | Amiodarone 200mg daily; Placebo | No significant difference between any this compound dose and placebo. Amiodarone showed a non-significant trend towards reducing the primary endpoint.[3][4] |
| ARREST (Amiodarone) | Out-of-hospital cardiac arrest with shock-refractory VF/pulseless VT | Survival to hospital admission | N/A | Placebo | Amiodarone significantly improved survival to hospital admission (44% vs. 34%, P=0.03). |
Comparative Safety Profile
The safety of this compound was a key consideration in its development, aiming for an improved profile over amiodarone.
Table 3: Comparative Safety and Tolerability
| Drug | Key Adverse Events from Clinical Trials |
| This compound | Generally well-tolerated in the ICARIOS trial. In the MAIA trial, fewer adverse events were observed with this compound and placebo than with amiodarone. In the ALPHEE trial, this compound had an acceptable safety profile. |
| Amiodarone | Known for a wide range of potential toxicities affecting the thyroid, lungs, liver, and eyes. Can cause bradycardia and hypotension. |
| Dronedarone | Developed as a less toxic alternative to amiodarone, but associated with an increased risk of death in patients with permanent atrial fibrillation or severe heart failure. |
Experimental Protocols and Methodologies
A detailed understanding of the experimental design is crucial for interpreting the trial results. Below are summaries of the key trial protocols.
ICARIOS Trial Protocol
-
Objective: To evaluate the safety and efficacy of this compound in reducing ventricular arrhythmia-triggered ICD interventions.
-
Design: A total of 153 eligible ICD recipients were randomized to receive either placebo or this compound 100 mg or 300 mg once daily for 6 months.
-
Inclusion Criteria: Patients with an implanted ICD.
-
Primary Endpoint: Prevention of arrhythmia-triggered ICD therapies (shocks or anti-tachycardia pacing).
-
Statistical Analysis: The primary efficacy analysis was based on the intent-to-treat population.
ALPHEE Trial Protocol (NCT00993382)
-
Objective: To investigate the efficacy and safety of this compound in preventing ICD interventions or death in patients with an ICD.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study. A total of 486 patients were randomized to this compound (50, 100, or 300 mg/d), placebo, or amiodarone (200 mg/d after a loading dose) as a calibrator.
-
Inclusion Criteria: Patients with a left ventricular ejection fraction ≤40% and at least one ICD intervention for ventricular tachycardia or ventricular fibrillation in the previous month, or ICD implantation in the previous month for documented VT/VF.
-
Primary Endpoint: Occurrence of ventricular tachycardia/ventricular fibrillation-triggered ICD interventions (shocks or antitachycardia pacing) or sudden death.
MAIA Trial Protocol (NCT00232310)
-
Objective: To assess the efficacy of this compound in the maintenance of sinus rhythm post-cardioversion in patients with atrial fibrillation/flutter.
-
Design: 673 patients with AF/AFL recently converted to sinus rhythm were randomly assigned to receive 50, 100, 200, or 300 mg once-daily dosing of this compound, amiodarone (200 mg daily preceded by a loading dose), or placebo.
-
Primary Endpoint: Time to AF/AFL relapse.
CORYFEE Trial Protocol (NCT00233441)
-
Objective: To assess the efficacy of this compound for the conversion of atrial fibrillation/flutter.
-
Design: 150 patients with AF/AFL were randomly assigned to once-daily this compound dosing of 300 or 600 mg, or placebo, for a 2-day treatment period.
-
Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and trial designs, the following diagrams are provided.
Discussion and Re-evaluation
The collective evidence from the ICARIOS, ALPHEE, MAIA, and CORYFEE trials suggests that this compound, despite its promising multi-channel blocking mechanism, did not translate into significant clinical efficacy for the treatment of either atrial or ventricular arrhythmias.
In the context of atrial fibrillation, the MAIA trial failed to show a benefit over placebo in preventing AF/AFL relapse, although a reduction in symptomatic recurrences at lower doses was observed. This modest effect stands in contrast to the more robust data for amiodarone and dronedarone in maintaining sinus rhythm. The CORYFEE trial further demonstrated a lack of efficacy in the acute conversion of AF/AFL.
For ventricular arrhythmias, the ICARIOS trial, which was the primary focus of this re-evaluation, showed only a non-significant trend towards a reduction in ICD therapies with the 300mg dose. While a post-hoc analysis of a specific subgroup was positive, this finding is hypothesis-generating at best and requires confirmation in a prospective, adequately powered study. The subsequent larger ALPHEE trial, designed to confirm the promising signal from ICARIOS, definitively showed no benefit of this compound at any tested dose in a high-risk population. In contrast, amiodarone has demonstrated efficacy in improving survival to hospital admission in out-of-hospital cardiac arrest due to ventricular arrhythmias.
From a safety perspective, this compound appeared to be well-tolerated, with a seemingly better profile than amiodarone. However, without a clear demonstration of efficacy, a favorable safety profile alone is insufficient for clinical utility.
Conclusion
Based on a comprehensive review of the available clinical trial data, particularly the neutral findings of the pivotal ICARIOS and ALPHEE trials, the potential of this compound as a clinically effective antiarrhythmic agent appears limited. While its multi-channel blocking properties are of scientific interest, they did not translate into a meaningful clinical benefit in large-scale, randomized controlled trials. The initial non-significant trend observed in the ICARIOS trial was not confirmed in the larger, more definitive ALPHEE study. Therefore, a re-evaluation of this compound's potential based on the ICARIOS trial results, when placed in the broader context of its entire clinical development program and compared to established alternatives, does not support its further development for the studied indications. Future research in antiarrhythmic drug development may still draw insights from the pharmacological profile of this compound, but its journey as a viable therapeutic candidate has seemingly concluded.
References
- 1. ARREST Trial: Amiodarone for Out-of-Hospital Resuscitation of Ventricular Tachycardia or Ventricular Fibrillation [ebmconsult.com]
- 2. This compound in patients with an implantable cardioverter-defibrillator: adjunctive therapy for the reduction of ventricular arrhythmia-triggered implantable cardioverter-defibrillator interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dronedarone for the treatment of atrial fibrillation with concomitant heart failure with preserved and mildly reduced ejection fraction: a post‐hoc analysis of the ATHENA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiodarone for the treatment and prevention of ventricular fibrillation and ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Celivarone and New Generation Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celivarone, a non-iodinated benzofuran derivative structurally related to amiodarone, was developed as a multichannel blocking antiarrhythmic agent with the potential to treat cardiac arrhythmias with an improved safety profile compared to its predecessor. This guide provides an objective comparison of this compound's performance against new-generation antiarrhythmic drugs, namely dronedarone and vernakalant. The comparison is based on available preclinical and clinical trial data, focusing on efficacy, safety, and mechanism of action. While this compound's clinical development was largely halted due to insufficient efficacy, an examination of its data in juxtaposition with successful next-generation drugs offers valuable insights for ongoing research and development in the field of antiarrhythmic therapies.
Mechanism of Action: A Tale of Three Approaches
The antiarrhythmic effect of these drugs stems from their interaction with cardiac ion channels, which govern the heart's electrical activity.
This compound and Dronedarone: The Multichannel Blockers
This compound and dronedarone share a similar mechanistic approach, acting as multichannel blockers. They affect a variety of ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, and also exhibit anti-adrenergic (beta-blocking) properties. This broad spectrum of activity classifies them as belonging to all four Vaughan-Williams classes of antiarrhythmic drugs. The intended therapeutic effect is to prolong the cardiac action potential and refractory period, thereby suppressing abnormal heart rhythms.
Vernakalant: The Atrial-Selective Agent
In contrast, vernakalant represents a more targeted approach. It primarily acts on ion channels that are more prominent in the atria than the ventricles, such as the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh).[1] It also exhibits a frequency- and voltage-dependent blockade of sodium channels, making it more effective at higher heart rates, a characteristic of atrial fibrillation.[2] This atrial-selective action is designed to minimize the risk of ventricular proarrhythmias, a significant concern with less selective agents.
Below is a diagram illustrating the different ion channel targets of this compound, Dronedarone, and Vernakalant.
Comparative Efficacy: Insights from Clinical Trials
The clinical development of this compound involved several key trials: ALPHEE, MAIA, and CORYFEE. A direct comparison with new-generation drugs is limited by the lack of head-to-head trials. Therefore, this analysis presents the results of this compound's pivotal trials alongside the landmark trials for dronedarone (ATHENA) and vernakalant (AVRO).
This compound Clinical Trial Outcomes
The clinical trial program for this compound ultimately failed to demonstrate significant efficacy in its primary endpoints.
ALPHEE Trial: Prevention of ICD Interventions or Death
The ALPHEE study evaluated this compound in patients with an implantable cardioverter-defibrillator (ICD). The trial did not show a statistically significant reduction in the primary endpoint of appropriate ICD interventions or sudden death compared to placebo.[3]
| Treatment Group | Proportion of Patients with Primary Endpoint (%) | Hazard Ratio vs. Placebo (95% CI) |
| Placebo | 61.5 | - |
| This compound 50 mg | 67.0 | 1.199 |
| This compound 100 mg | 58.8 | 0.938 |
| This compound 300 mg | 54.9 | 0.860 |
| Amiodarone 200 mg | 45.3 | Not Reported |
| Data from the ALPHEE study.[3] |
MAIA Trial: Maintenance of Sinus Rhythm in Atrial Fibrillation/Flutter
The MAIA trial investigated this compound's ability to maintain sinus rhythm in patients with recent atrial fibrillation (AF) or atrial flutter (AFL). Overall, there was no significant difference in the time to AF/AFL relapse between the this compound groups and placebo.[4] However, a reduction in symptomatic recurrences was observed at lower doses.
| Treatment Group | Symptomatic AF/AFL Recurrence at 90 Days (%) | P-value vs. Placebo |
| Placebo | 40.5 | - |
| This compound 50 mg | 26.6 | 0.022 |
| This compound 100 mg | 25.2 | 0.018 |
| This compound 200 mg | Not Reported | Not Reported |
| This compound 300 mg | Not Reported | Not Reported |
| Amiodarone 200 mg | Not Reported | Not Reported |
| Data from the MAIA study. |
CORYFEE Trial: Conversion of Atrial Fibrillation/Flutter
The CORYFEE study assessed the efficacy of this compound in converting AF/AFL to sinus rhythm. The trial found no significant difference in the rate of spontaneous conversion between the this compound and placebo groups.
Dronedarone: The ATHENA Trial
The landmark ATHENA trial demonstrated the efficacy of dronedarone in reducing cardiovascular hospitalizations or death in patients with paroxysmal or persistent AF or AFL.
| Endpoint | Dronedarone (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value |
| First Cardiovascular Hospitalization or Death | 31.9 | 39.4 | 0.76 (0.69-0.84) | <0.001 |
| Cardiovascular Death | 2.7 | 3.9 | 0.71 (0.51-0.98) | 0.03 |
| Data from the ATHENA study. |
Vernakalant: The AVRO Trial
The AVRO trial was a head-to-head study comparing intravenous vernakalant to intravenous amiodarone for the rapid conversion of recent-onset AF. Vernakalant demonstrated superior efficacy in achieving rapid conversion to sinus rhythm.
| Endpoint | Vernakalant (%) | Amiodarone (%) | P-value |
| Conversion to Sinus Rhythm within 90 minutes | 51.7 | 5.2 | <0.0001 |
| Data from the AVRO study. |
Safety and Tolerability
While this compound showed an acceptable safety profile in its clinical trials, it did not demonstrate a clear advantage that would outweigh its lack of efficacy. In the MAIA trial, fewer adverse events were observed with this compound and placebo compared to amiodarone.
Dronedarone, in the ATHENA trial, was associated with higher rates of gastrointestinal effects, skin disorders, and increased creatinine compared to placebo.
Vernakalant, in the AVRO trial, showed a higher incidence of short-term adverse events compared to amiodarone, with the most common being dysgeusia and sneezing.
Experimental Protocols
A general workflow for the clinical trials discussed is outlined below.
Key Methodologies
-
ALPHEE Trial: This was a randomized, double-blind, placebo-controlled, parallel-group study. 486 patients with a left ventricular ejection fraction ≤40% and a recent ICD intervention for ventricular tachycardia or fibrillation were randomized to receive this compound (50, 100, or 300 mg/day), placebo, or amiodarone (200 mg/day after a loading dose). The primary endpoint was the occurrence of appropriate ICD interventions or sudden death over a median treatment duration of 9 months.
-
MAIA Trial: This was a randomized, double-blind, placebo-controlled trial in 673 patients with recent AF/AFL who had been converted to sinus rhythm. Patients received once-daily this compound (50, 100, 200, or 300 mg), placebo, or amiodarone (200 mg/day after a loading dose). The primary endpoint was the time to the first recurrence of AF/AFL over a 3-month follow-up period.
-
CORYFEE Trial: This was a randomized, double-blind, placebo-controlled study in 150 patients with AF/AFL. Patients were assigned to receive a single daily dose of this compound (300 or 600 mg) or placebo for 2 days. The primary endpoint was the rate of spontaneous conversion to sinus rhythm.
-
ATHENA Trial: This was a multicenter, double-blind, placebo-controlled trial that randomized 4,628 patients with paroxysmal or persistent AF/AFL and additional cardiovascular risk factors to receive dronedarone 400 mg twice daily or placebo. The primary outcome was the first hospitalization for cardiovascular events or death.
-
AVRO Trial: This was a randomized, double-blind, active-controlled trial comparing intravenous vernakalant to intravenous amiodarone in 254 patients with recent-onset AF. The primary endpoint was the proportion of patients who converted to sinus rhythm within 90 minutes.
Signaling Pathways and Electrophysiological Effects
The antiarrhythmic actions of these drugs are a direct consequence of their effects on the cardiac action potential.
Conclusion
The journey of this compound highlights the challenges in developing novel antiarrhythmic drugs. Despite a promising multichannel blocking profile and a favorable safety comparison to amiodarone in some respects, it ultimately failed to demonstrate clinical efficacy. In contrast, the newer generation antiarrhythmics, dronedarone and vernakalant, have carved out specific niches in the management of atrial fibrillation. Dronedarone, while less effective than amiodarone, offers a better long-term safety profile and has shown a reduction in important clinical outcomes. Vernakalant provides a rapid and effective option for the acute conversion of atrial fibrillation with the benefit of atrial selectivity. The collective data underscores a paradigm shift in antiarrhythmic drug development, moving from broad-spectrum multichannel blockers towards more targeted therapies with improved safety profiles. The lessons learned from the clinical evaluation of this compound continue to inform the quest for safer and more effective treatments for cardiac arrhythmias.
References
- 1. Effect of Prolonged Use of Dronedarone on Recurrence in Patients with Non-Paroxysmal Atrial Fibrillation After Radiofrequency Ablation (DORIS): Rationale and Design of a Randomized Multicenter, Double-Blinded Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of dronedarone by atrial fibrillation history duration: Insights from the ATHENA study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound, with amiodarone as calibrator, in patients with an implantable cardioverter-defibrillator for prevention of implantable cardioverter-defibrillator interventions or death: the ALPHEE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Review of Benzofuran-Derived Antiarrhythmic Agents: Amiodarone, Dronedarone, Celivarone, and Budiodarone
A deep dive into the electrophysiological properties, clinical efficacy, and safety profiles of four key benzofuran-derived antiarrhythmic drugs reveals a landscape of trade-offs between potency and tolerability. This comparative guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of these critical therapeutic agents.
Benzofuran derivatives have long been a cornerstone in the management of cardiac arrhythmias. Amiodarone, the progenitor of this class, is renowned for its broad-spectrum antiarrhythmic activity but is hampered by a significant toxicity profile. This has spurred the development of newer analogues—dronedarone, celivarone, and budiodarone—each designed to retain the therapeutic benefits of amiodarone while mitigating its adverse effects. This review provides a detailed comparison of these four agents, focusing on their mechanisms of action, quantitative effects on cardiac ion channels and action potential duration, clinical trial outcomes, and the experimental protocols used to evaluate them.
Electrophysiological Profile: A Multi-Ion Channel Blockade Approach
The primary antiarrhythmic effect of these benzofuran derivatives stems from their ability to block multiple cardiac ion channels, thereby prolonging the cardiac action potential and refractory period. This multi-channel blockade contributes to their classification as Vaughan-Williams Class III antiarrhythmics, although they exhibit properties of other classes as well.
Comparative Ion Channel Inhibition
The half-maximal inhibitory concentrations (IC50) for key cardiac ion channels provide a quantitative measure of the potency of these agents. Amiodarone and its analogues exhibit a complex pattern of ion channel inhibition, with varying affinities for potassium, sodium, and calcium channels.
| Drug | IKr (hERG) (μM) | INa (Nav1.5) (μM) | ICa (Cav1.2) (μM) | Other Channels Blocked |
| Amiodarone | 0.98 - 9.8[1] | 3.6[2] | ~10 | IKs, IK1, IKACh, Ito, Isus[3] |
| Dronedarone | ~10 | More potent than amiodarone | Yes | IKs, IK1, IKACh, Isus[4] |
| This compound | Yes | Yes | Yes | IKs, IKACh, IKv1.5[5] |
| Budiodarone | Yes | Yes | Yes | General potassium, sodium, and calcium channel blocker |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Impact on Cardiac Action Potential Duration
The multi-ion channel blockade by these agents leads to a characteristic prolongation of the action potential duration (APD), a key factor in their antiarrhythmic efficacy.
| Drug | Effect on APD90 | Species/Model |
| Amiodarone | Prolongation | Rabbit atrial muscle |
| Dronedarone | Prolongation | Rabbit atrial muscle |
| This compound | Prolongation | Inferred from mechanism |
| Budiodarone | Increased MAPD90 and QT-intervals | Inferred from mechanism |
Mechanism of Action and Signaling Pathways
The antiarrhythmic effects of these benzofuran derivatives are primarily mediated by their direct interaction with cardiac ion channels. However, they also exhibit antiadrenergic properties, contributing to their overall therapeutic profile.
Multi-Ion Channel Blockade Pathway
The primary mechanism involves the blockade of multiple ion channels responsible for the different phases of the cardiac action potential.
Caption: Multi-ion channel blockade by benzofuran derivatives.
Antiadrenergic Signaling Pathway
Amiodarone and its analogues also exhibit antiadrenergic effects, which contribute to their heart rate-lowering properties.
Caption: Antiadrenergic effects of amiodarone and dronedarone.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have provided valuable insights into the efficacy and safety of these agents, highlighting the trade-off between antiarrhythmic potency and adverse event profiles.
| Drug | Key Clinical Trial(s) | Primary Efficacy Outcome | Key Safety Findings |
| Amiodarone | Numerous trials | Highly effective in maintaining sinus rhythm and controlling ventricular arrhythmias. | High incidence of thyroid, pulmonary, and liver toxicity; proarrhythmic potential. |
| Dronedarone | ATHENA, EURIDIS, ADONIS | Less effective than amiodarone in preventing AF recurrence, but reduces cardiovascular hospitalization. | Better safety profile than amiodarone, but increased mortality in patients with severe heart failure. |
| This compound | ALPHEE, MAIA, CORYFEE | Not significantly effective in preventing ICD interventions or maintaining sinus rhythm. | Generally well-tolerated with fewer adverse events than amiodarone. |
| Budiodarone | PASCAL | Dose-dependent reduction in atrial fibrillation burden. | Generally well-tolerated in Phase 2 trials. |
Experimental Protocols
The evaluation of these antiarrhythmic agents relies on a combination of in vitro and in vivo experimental models.
In Vitro: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of drugs on individual ion channels.
Objective: To determine the IC50 of a benzofuran derivative on a specific cardiac ion channel (e.g., hERG).
Methodology:
-
Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the human cardiac ion channel of interest.
-
Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the ionic current of interest. For hERG, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a large tail current.
-
Drug Application: Perfuse the cells with increasing concentrations of the benzofuran derivative.
-
Data Analysis: Measure the peak tail current at each concentration and normalize to the control current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Caption: Workflow for patch-clamp analysis of ion channel inhibition.
In Vivo: Electrophysiology Study in an Arrhythmia Model
In vivo models are crucial for assessing the antiarrhythmic efficacy of a compound in a more physiologically relevant setting.
Objective: To evaluate the effect of a benzofuran derivative on the inducibility of ventricular tachycardia (VT) in a post-myocardial infarction (MI) animal model.
Methodology:
-
Animal Model: Induce myocardial infarction in a suitable animal model (e.g., rat or rabbit) by ligating a coronary artery.
-
Drug Administration: After a recovery period, administer the benzofuran derivative or vehicle control.
-
Electrophysiology Study: Anesthetize the animal and insert a catheter with pacing and recording electrodes into the heart.
-
Programmed Electrical Stimulation: Deliver a series of programmed electrical stimuli to the ventricle to try and induce VT.
-
Data Recording: Record intracardiac electrograms to assess for the induction and duration of VT.
-
Data Analysis: Compare the incidence and duration of inducible VT between the drug-treated and control groups.
Caption: Workflow for in vivo electrophysiology study.
Conclusion
The landscape of benzofuran-derived antiarrhythmic agents is a testament to the ongoing effort to balance efficacy with safety. Amiodarone remains a potent but toxic option. Dronedarone offers a safer alternative but with compromised efficacy. This compound's clinical utility appears limited, while budiodarone shows promise as a rapidly metabolizing analogue with a potentially improved safety profile. The continued investigation of these and other novel benzofuran derivatives, guided by the robust experimental protocols outlined here, is essential for the development of safer and more effective antiarrhythmic therapies.
References
- 1. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Celivarone
For researchers, scientists, and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental phase. The proper disposal of compounds like Celivarone, an experimental antiarrhythmic agent, is a critical final step, ensuring both environmental safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound disposal.
As an investigational drug, this compound waste must be handled with the assumption that it could be classified as hazardous pharmaceutical waste.[1][2] Adherence to federal and local regulations is paramount to avoid environmental contamination and potential legal repercussions.[3][4]
Step-by-Step Disposal Protocol for this compound
The following procedures are based on established guidelines for the disposal of investigational and potentially hazardous pharmaceuticals.
1. Initial Assessment and Segregation:
-
Hazard Identification: Before disposal, it is crucial to determine if the waste is classified as hazardous. While a specific Safety Data Sheet (SDS) for this compound disposal was not found, its status as an investigational drug necessitates treating it as potentially hazardous.[5]
-
Segregation: Separate this compound waste from other laboratory waste. This includes unused or expired drug product, contaminated personal protective equipment (PPE), and any materials used in its handling or preparation.
2. Containerization and Labeling:
-
Appropriate Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The container should be compatible with the physical form of the waste (solid, liquid).
-
Clear Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name "this compound," along with any other active ingredients and their concentrations. The name of the Principal Investigator (PI), the laboratory location, and a contact number should also be included.
3. Storage and Accumulation:
-
Designated Area: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be secure and accessible only to authorized personnel.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment unit to prevent spills or leaks.
4. Professional Disposal:
-
Licensed Vendor: The disposal of investigational and hazardous pharmaceutical waste must be handled by a licensed and approved environmental management vendor. These vendors are equipped for the proper transportation and destruction of chemical waste, typically through high-temperature incineration.
-
Documentation: Maintain meticulous records of all disposed this compound. This includes the quantity, date of disposal, and the manifest provided by the disposal vendor. This documentation is crucial for regulatory compliance and inspections.
Important Considerations:
-
Do Not Flush: Never dispose of this compound by flushing it down the toilet or drain unless explicitly instructed to do so by regulatory guidelines, which is highly unlikely for an investigational compound. This practice can lead to the contamination of water supplies.
-
Household Trash Prohibited: Disposal in regular household trash is not a compliant method for investigational drugs used in a laboratory setting.
-
Training: All personnel handling this compound waste must receive training on hazardous waste management procedures and be familiar with institutional and regulatory requirements.
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for pharmaceutical waste disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, research institutions and pharmaceutical professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific integrity and environmental stewardship.
References
Personal protective equipment for handling Celivarone
Essential Safety and Handling Guide for Celivarone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling the experimental antiarrhythmic agent, this compound. It includes personal protective equipment (PPE) guidelines, operational procedures for laboratory use, and compliant disposal methods, designed to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an investigational compound and should be handled with care. Based on available safety data for similar compounds and general laboratory practice, the following hazards should be considered.
Summary of Potential Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, irritation, and potential allergic reactions. |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles causing serious eye irritation. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To avoid inhalation and potential respiratory tract irritation. |
Handling and Storage
Safe Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat and strong oxidizing agents.
Storage Conditions:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store locked up.
Disposal Plan
Unused this compound and contaminated materials must be disposed of as hazardous waste.
Disposal Guidelines:
-
Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
-
Disposal Method: The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.
Experimental Protocols and Data
This compound is a non-iodinated benzofuran derivative with multifactorial antiarrhythmic properties. Its mechanism of action involves the blockade of multiple ion channels, including sodium (Na+), L-type calcium (Ca2+), and several types of potassium (K+) channels, as well as inhibition of β1 receptors.
Quantitative Data from Clinical and Preclinical Studies
The following table summarizes dosages of this compound used in various studies.
| Study Type | Species | Dosing Regimen | Purpose | Reference |
| Preclinical | Anesthetized Dogs | 3 and 10 mg/kg IV | Termination of vagally induced atrial fibrillation. | |
| Preclinical | Anesthetized Rats | 0.1-10 mg/kg IV | Prevention of reperfusion-induced arrhythmias. | |
| Preclinical | Conscious Rats | 3-90 mg/kg PO | Reduction of mortality after coronary artery ligature. | |
| Clinical (MAIA Trial) | Human | 50, 100, 200, or 300 mg once daily | Maintenance of sinus rhythm post-cardioversion for atrial fibrillation/flutter. | |
| Clinical (CORYFEE Study) | Human | 300 or 600 mg once daily for 2 days | Conversion of atrial fibrillation/flutter. |
Representative Experimental Methodologies
In Vitro Electrophysiology (Whole-Cell Patch Clamp):
This technique is used to study the effects of this compound on specific ion channels in isolated cardiac myocytes.
Objective: To measure the effect of this compound on Na+, Ca2+, and K+ currents.
General Protocol:
-
Cell Preparation: Isolate cardiac myocytes from an appropriate animal model (e.g., rat, rabbit, or guinea pig).
-
Solution Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions with ionic compositions that isolate the specific current of interest.
-
Recording:
-
A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and record the ionic currents that flow across the membrane.
-
-
Drug Application: After obtaining a stable baseline recording, this compound is introduced into the extracellular solution at various concentrations to determine its effect on the targeted ion channel.
-
Data Analysis: The recorded currents before and after drug application are analyzed to determine the inhibitory concentration (IC50) and other pharmacological parameters.
In Vivo Animal Models of Arrhythmia:
These models are used to assess the antiarrhythmic efficacy of this compound in a whole-organism context.
Objective: To determine if this compound can prevent or terminate induced cardiac arrhythmias.
General Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., dog or rat) and surgically implant catheters for drug administration and electrocardiogram (ECG) recording.
-
Arrhythmia Induction: Induce arrhythmia through methods such as programmed electrical stimulation, coronary artery ligation to induce ischemia and reperfusion, or administration of arrhythmogenic agents.
-
Drug Administration: Administer this compound intravenously or orally at predetermined doses.
-
Monitoring: Continuously monitor the ECG to assess heart rate, rhythm, and the incidence and duration of arrhythmias.
-
Data Analysis: Compare the arrhythmia burden in animals treated with this compound to a control group to evaluate the drug's efficacy.
Visualizations
Signaling Pathway of this compound's Antiarrhythmic Action
Caption: Mechanism of action of this compound in a cardiomyocyte.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's effect on ion channels.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
